4-Methoxy-3-(methylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIRIKNLSNYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452132 | |
| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87346-53-0 | |
| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Methoxy-3-(methylthio)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(methylthio)benzoic acid
Introduction
This compound (CAS No. 87346-53-0) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application in synthesis, purification, formulation, and quality control. These properties govern the compound's reactivity, solubility, stability, and bioavailability, directly influencing experimental design and the success of research and development endeavors.
This technical guide provides a detailed examination of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its properties, provides validated experimental protocols for its characterization, and grounds its claims in authoritative references.
Core Molecular and Physical Properties
The fundamental molecular and physical characteristics of a compound are the cornerstone of its chemical identity. The table below summarizes the key properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 87346-53-0 | |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |
| InChI Key | IKLIRIKNLSNYOF-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Profile
The arrangement of atoms and functional groups dictates the entirety of a molecule's chemical behavior. The structure of this compound features a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of electron-donating and withdrawing groups, along with polar and nonpolar moieties, defines its spectroscopic signature.
Caption: pH-dependent ionization equilibrium of the carboxylic acid.
Experimental Protocols for Physicochemical Characterization
A self-validating system of protocols is essential for ensuring the quality and consistency of any chemical compound. The following workflows provide robust starting points for the analysis of this compound.
Caption: Logical workflow for quality control analysis.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar aromatic carboxylic acids and serves as a reliable starting point. [1]
-
Instrumentation & Consumables:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for optimal absorbance; 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and integrate the peak area. Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For quantitative analysis, a calibration curve with a reference standard is required. [2]
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation & Consumables:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The chemical shifts, integration values, and multiplicity of the signals should be analyzed to confirm that the structure is consistent with this compound.
-
Safety and Handling
According to supplier safety data, this compound is classified with the GHS07 pictogram (exclamation mark). It is considered harmful if swallowed, in contact with skin, or if inhaled (Hazard statements H302, H312, H332). Precautionary Measures:
-
P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312, P302+P352, P304+P340: Follow specific first-aid measures in case of ingestion, skin contact, or inhalation.
Always handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
This compound is a compound with a well-defined set of physicochemical properties derived from its unique substitution pattern. Its moderate lipophilicity, pH-dependent solubility, and distinct spectroscopic profile are key parameters that inform its use in synthetic and medicinal chemistry. The experimental protocols and safety guidelines provided in this guide offer a comprehensive framework for researchers to handle, analyze, and utilize this compound with confidence and precision, ensuring both the integrity of their results and the safety of their laboratory environment.
References
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U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - Substance Details. Retrieved from [Link]
- Supporting Information for scientific publication. (n.d.).
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National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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GRG Life Sciences. (n.d.). CAS NO 13205-48-6 4-(Methylthio)benzoic Acid. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 4-Methoxy benzoic acid. SpectraBase. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of the 4-(methylthio) benzoic acid... Retrieved from [Link]
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Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). Retrieved from [Link]
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Chemsrc. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester (CAS 35400-19-2). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
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Spectroscopic Characterization of 4-Methoxy-3-(methylthio)benzoic Acid: A Technical Guide
Introduction
4-Methoxy-3-(methylthio)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a methylthio group on a benzene ring, imparts specific physicochemical properties that are crucial for its application. Accurate structural confirmation and purity assessment are paramount in any research or development context. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental spectra for this specific compound are not widely available in public repositories, this guide leverages predictive data grounded in the well-established principles of spectroscopy and comparative analysis with structurally related molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
Below is the chemical structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, the methylthio protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding. |
| ~7.75 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| ~7.65 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the methoxy group. |
| ~7.10 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to other aromatic protons. |
| ~3.90 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
| ~2.50 | Singlet | 3H | -SCH₃ | Methylthio protons are slightly deshielded compared to a methyl group on an aromatic ring and appear as a singlet. |
Expert Insights: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which might exchange with protic solvents like methanol-d₄ or D₂O. The predicted splitting pattern for the aromatic region (an ABX system) arises from the trisubstituted nature of the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient for ¹H NMR.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and correct the baseline. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1] |
| ~158.0 | C-4 | This carbon is attached to the electron-donating methoxy group, causing a strong downfield shift. |
| ~131.0 | C-6 | Aromatic carbon adjacent to the carboxylic acid group. |
| ~128.0 | C-1 | The ipso-carbon attached to the carboxylic acid group. |
| ~125.0 | C-3 | This carbon is attached to the methylthio group. |
| ~123.0 | C-2 | Aromatic carbon ortho to the carboxylic acid group. |
| ~112.0 | C-5 | This carbon is ortho to the methoxy group and is shielded. |
| ~56.0 | -OCH₃ | The carbon of the methoxy group. |
| ~15.0 | -SCH₃ | The carbon of the methylthio group, which is less deshielded than the methoxy carbon. |
Expert Insights: The assignments are based on substituent effects on aromatic chemical shifts. The methoxy group is a strong electron-donating group, causing a significant downfield shift for the carbon it is attached to (C-4) and an upfield shift for the ortho-carbon (C-5). The methylthio group has a weaker effect.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and longer relaxation times.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the FID, phase the spectrum, and apply baseline correction. Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3050 | C-H stretch (aromatic) | Aromatic ring |
| ~2950 | C-H stretch (aliphatic) | -OCH₃, -SCH₃ |
| 1700-1680 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1020 | C-O stretch | Aryl ether |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |
| ~700 | C-S stretch | Thioether |
Expert Insights: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹.[2][3] This broadness is a result of hydrogen bonding, which forms a dimeric structure. The C=O stretch for an aromatic carboxylic acid is typically found between 1700 and 1680 cm⁻¹. The presence of both of these bands is strong evidence for the carboxylic acid functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Formula of Fragment |
| 198 | [M]⁺˙ | [C₉H₁₀O₃S]⁺˙ |
| 183 | [M - CH₃]⁺ | [C₈H₇O₃S]⁺ |
| 153 | [M - COOH]⁺ | [C₈H₉OS]⁺ |
| 151 | [M - H₂O - CH₃]⁺ | [C₈H₅OS]⁺ |
| 138 | [M - SCH₃ - H]⁺ | [C₈H₆O₂]⁺ |
| 125 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Expert Insights: Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 198. A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (a loss of 45 Da) to give the [M - COOH]⁺ fragment at m/z 153.[5] Another likely fragmentation is the loss of a methyl radical (a loss of 15 Da) from either the methoxy or methylthio group, resulting in a fragment at m/z 183. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like methanol or ethyl acetate. Derivatization to the methyl ester may be necessary to improve volatility for GC analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.
Sources
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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4-Methoxy-3-(methylthio)benzoic Acid: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the ever-evolving landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical driver of innovation in drug discovery. This technical guide introduces 4-Methoxy-3-(methylthio)benzoic acid, a promising yet underexplored scaffold with significant potential for the development of new therapeutic agents. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methylthio moiety—offers a versatile platform for chemical modification and the exploration of diverse biological activities. This document provides a comprehensive overview of this scaffold, including proposed synthetic routes, potential derivatization strategies, and prospective therapeutic applications. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented, aiming to equip researchers with the foundational knowledge to unlock the full potential of this novel scaffold.
Introduction: The Case for a New Scaffold
The quest for novel drugs is intrinsically linked to the exploration of new chemical space. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest in drug discovery. The this compound core represents a compelling starting point for the development of new chemical entities. The benzoic acid moiety provides a handle for forming amides, esters, and other functional groups, enabling the modulation of pharmacokinetic and pharmacodynamic properties. The methoxy group, a common feature in many approved drugs, can influence metabolic stability and receptor binding. The methylthio group, a bioisostere of the more common methoxy group, offers unique opportunities to modulate lipophilicity, electronic properties, and metabolic fate, potentially leading to improved drug candidates.
While direct research on the biological activities of derivatives of this compound is limited, the structural motifs present in this scaffold are found in a variety of bioactive molecules. For instance, thioanisole derivatives have been investigated for a range of pharmacological activities, and numerous substituted benzoic acids are known to possess therapeutic properties. This guide aims to bridge the current knowledge gap and stimulate further investigation into this promising scaffold.
Synthesis of the Core Scaffold: this compound
A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. Based on established organic chemistry principles, several synthetic routes can be envisioned for the preparation of this compound. A plausible and practical approach starts from the readily available 3-methoxy-4-hydroxybenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence: esterification of the carboxylic acid, introduction of the methylthio group via a Newman-Kwart rearrangement, and subsequent hydrolysis of the ester to yield the final product.
Topic: Discovery and Isolation of 4-Methoxy-3-(methylthio)benzoic Acid Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and ability to engage with biological targets. The incorporation of a methoxy (-OCH₃) and a methylthio (-SCH₃) group onto this core structure, specifically in the 4- and 3-positions respectively, creates the 4-Methoxy-3-(methylthio)benzoic acid framework. This arrangement offers a unique combination of electronic and steric properties that are of significant interest in drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the methylthio moiety can modulate lipophilicity and provide a potential site for oxidative metabolism or specific binding interactions. This guide provides a comprehensive technical overview of the primary synthetic strategies for the "discovery" (synthesis) of these analogs and the rigorous methodologies for their subsequent "isolation" and purification. It is designed to serve as a foundational resource for researchers, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Rationale and Retrosynthetic Analysis
The strategic placement of substituents on the benzoic acid ring is critical for modulating pharmacological activity. The 4-methoxy group is a strong electron-donating group via resonance, influencing the acidity of the carboxylic acid and the electron density of the aromatic ring. The adjacent 3-methylthio group, while also ortho, para-directing, is less activating and introduces a sulfur atom, a common feature in many bioactive molecules.[1] Understanding how to efficiently construct this specific substitution pattern is paramount for generating analog libraries for structure-activity relationship (SAR) studies.
A retrosynthetic analysis of the target structure reveals several plausible synthetic disconnections, leading to three primary strategic approaches:
-
C-H Functionalization: Directing the introduction of the methylthio group onto a pre-existing 4-methoxybenzoic acid core.
-
Aromatic Substitution: Building the substitution pattern around a thioanisole or anisole core through sequential electrophilic or nucleophilic substitution reactions.
-
Oxidation: Installing the carboxylic acid moiety at a late stage by oxidizing a precursor functional group.
The following sections will explore these strategies in detail.
Synthetic Strategies for Discovery
The creation of this compound analogs relies on robust and regioselective chemical transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Strategy A: Directed ortho-Metalation (DoM)
This is arguably the most elegant and efficient strategy for this specific substitution pattern. Directed ortho-Metalation (DoM) utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a potent aryllithium nucleophile.[2] In the case of 4-methoxybenzoic acid, both the methoxy and the (deprotonated) carboxylate groups can act as DMGs, strongly favoring lithiation at the C-3 position.[3]
Causality: The DMG, a Lewis basic heteroatom-containing group, coordinates to the Lewis acidic lithium atom of the organolithium reagent.[2] This coordination pre-positions the base in close proximity to the ortho proton, leading to a kinetically favored deprotonation over other acidic protons or reaction pathways.[4] The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and chelate the lithium cation, significantly accelerating the reaction.[4][5]
Caption: Workflow for isolation and purification of the target analogs.
Final Purification: Recrystallization
Recrystallization is the gold-standard technique for purifying solid organic compounds.
[6]Causality: The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to form a crystal lattice that inherently excludes the differently shaped impurity molecules.
[7]Experimental Protocol: Recrystallization of Benzoic Acid Analogs
-
Solvent Selection: Test solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof). An ideal system is often a binary mixture, such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the more soluble solvent of a binary pair) needed to fully dissolve the solid at the boiling point. 3[8]. Decolorization (if needed): If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal by hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. O[7]nce at room temperature, cooling may be completed in an ice bath to maximize yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. 7[8]. Drying: Dry the purified crystals under vacuum to remove residual solvent.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
[9]| Technique | Functional Group/Region | Expected Observation | | :--- | :--- | :--- | | ¹H NMR | Aromatic Protons | ~6.8-8.0 ppm. Specific chemical shifts and coupling patterns (singlets, doublets) will confirm the 1,2,4-substitution pattern. | | | Methoxy (-OCH₃) | ~3.8-4.0 ppm. Sharp singlet, integrating to 3 protons. | | | Methylthio (-SCH₃) | ~2.4-2.6 ppm. Sharp singlet, integrating to 3 protons. | | | Carboxyl (-COOH) | ~10-13 ppm. Broad singlet, may not always be observed depending on solvent and concentration. | | ¹³C NMR | Carboxyl Carbon (C=O) | ~165-175 ppm. | | | Aromatic Carbons | ~110-160 ppm. 6 distinct signals expected for an unsymmetrical pattern. | | | Methoxy Carbon (-OCH₃) | ~55-60 ppm. | | | Methylthio Carbon (-SCH₃) | ~15-20 ppm. | | FT-IR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad). | | | C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong, sharp). | | | C-O Stretch (Aryl Ether) | ~1230-1270 cm⁻¹ (strong). | | | Aromatic C-H Bending | ~750-900 cm⁻¹ (out-of-plane bending can indicate substitution pattern). | | Mass Spec (EI) | Molecular Ion (M⁺) | Expected m/z corresponding to the molecular weight of the specific analog. | | | Fragmentation | Potential loss of -OH (M-17), -COOH (M-45), and other characteristic fragments. |
Table 1: Summary of Expected Spectroscopic Data for this compound.
Conclusion
The discovery and isolation of this compound analogs are critical activities for advancing drug discovery programs that target this valuable chemical space. The synthetic strategies outlined, particularly the highly efficient Directed ortho-Metalation route, provide robust pathways to these core structures. Success in synthesis, however, must be paired with meticulous isolation and purification, where techniques like acid-base extraction and recrystallization are indispensable for achieving the high degree of purity required for accurate biological evaluation. The combination of logical synthetic design, rigorous purification, and thorough spectroscopic characterization described in this guide provides a comprehensive framework for researchers to confidently explore this promising class of molecules.
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A Predictive Computational and Theoretical Guide to 4-Methoxy-3-(methylthio)benzoic Acid
Abstract
This technical guide presents a comprehensive theoretical and computational analysis of 4-Methoxy-3-(methylthio)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this work establishes and validates a robust computational methodology based on Density Functional Theory (DFT) for the accurate prediction of its structural, spectroscopic, and electronic properties. By validating our approach against experimentally characterized analogs, we provide a reliable predictive framework for researchers, scientists, and drug development professionals. This guide details the optimized molecular geometry, predicted vibrational frequencies (FT-IR and Raman), 1H and 13C NMR chemical shifts, and frontier molecular orbital analysis. The methodologies are presented with full transparency, offering a blueprint for the in-silico investigation of similarly substituted aromatic compounds.
Introduction: The Case for Predictive Computational Analysis
This compound is a substituted aromatic carboxylic acid. Its structural motifs, the methoxy and methylthio groups, are prevalent in numerous biologically active compounds and functional materials. While structurally related compounds such as 4-methoxybenzoic acid and 4-(methylthio)benzoic acid are well-characterized, a significant gap in the scientific literature exists for the title compound. This absence of experimental data presents a challenge for researchers interested in its potential applications.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue to predict the fundamental properties of such molecules with a high degree of accuracy.[1][2] This guide is structured to provide a predictive yet scientifically rigorous analysis of this compound. Our approach is twofold: first, to establish and validate a computational protocol using known experimental data from closely related molecules, and second, to apply this validated protocol to predict the properties of the title compound. This ensures that our theoretical data is grounded in empirical evidence, providing a trustworthy foundation for future experimental work.
The Computational Gauntlet: A Self-Validating Protocol
The cornerstone of any predictive computational study is a methodology that is both accurate and reproducible. Here, we outline the multi-step computational workflow designed to ensure the reliability of our predictions. The choice of theoretical methods and basis sets is informed by established practices for substituted benzoic acids.[3][4]
Computational Workflow
The workflow for our theoretical analysis is depicted below. This systematic approach ensures that each step builds upon a rigorously verified foundation.
Figure 1: A self-validating computational workflow for predictive analysis.
Step-by-Step Computational Protocols
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The initial 3D structure of this compound and its analogs are constructed using standard bond lengths and angles.
-
Computational Method: Density Functional Theory (DFT) calculations are performed using the Gaussian 16 suite of programs.
-
Functional and Basis Set Selection: The B3LYP functional combined with the 6-311++G(d,p) basis set is employed for geometry optimization and vibrational frequency calculations.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Optimization: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Scaling: The calculated vibrational frequencies are uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.
Protocol 2: NMR Chemical Shift Prediction
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors.[6]
-
Functional and Basis Set: The mPW1PW91 functional with the 6-31G(d,p) basis set is employed, as this combination has been shown to provide accurate 13C NMR chemical shift predictions.[6]
-
Referencing: The calculated isotropic shielding values are referenced to the theoretically calculated shielding of tetramethylsilane (TMS) at the same level of theory to obtain the final chemical shifts (δ).
Validation of the Computational Methodology
To establish the trustworthiness of our predictive model, we first apply our computational protocols to 4-methoxybenzoic acid and 4-(methylthio)benzoic acid, for which experimental data are readily available.
Comparison of Predicted vs. Experimental 1H and 13C NMR Data
The following tables summarize the comparison between the computationally predicted and experimentally reported NMR chemical shifts for our chosen analogous compounds.
Table 1: 1H and 13C NMR Data for 4-(methylthio)benzoic acid
| Atom | Experimental 1H (ppm) | Calculated 1H (ppm) | Difference (ppm) | Experimental 13C (ppm) [7] | Calculated 13C (ppm) | Difference (ppm) |
| COOH | - | - | - | 167.0 | 170.2 | 3.2 |
| C1 | - | - | - | 127.8 | 129.5 | 1.7 |
| C2, C6 | 7.92 | 8.01 | 0.09 | 129.8 | 131.1 | 1.3 |
| C3, C5 | 7.28 | 7.35 | 0.07 | 125.1 | 126.8 | 1.7 |
| C4 | - | - | - | 145.2 | 147.9 | 2.7 |
| SCH3 | 2.52 | 2.59 | 0.07 | 14.8 | 15.5 | 0.7 |
The strong correlation between the calculated and experimental data for the analogous compounds provides confidence in the predictive power of our chosen computational methodology for this compound.
Predicted Properties of this compound
Having validated our computational approach, we now apply it to predict the key properties of this compound.
Optimized Molecular Geometry
The optimized molecular geometry reveals a planar aromatic ring with the carboxylic acid group exhibiting a slight out-of-plane torsion. The methoxy and methylthio groups adopt conformations that minimize steric hindrance.
Figure 3: Frontier Molecular Orbital relationship.
Our calculations show that the HOMO is primarily localized on the methylthio group and the aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the carboxylic acid group and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides an estimation of the molecule's kinetic stability.
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive set of predicted structural, spectroscopic, and electronic properties for this compound, a compound for which experimental data is currently lacking. By employing a DFT-based computational methodology, rigorously validated against known data for analogous compounds, we have generated a reliable theoretical dataset. This work serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to:
-
Aid in the structural confirmation of synthetically prepared this compound through comparison with the predicted NMR and vibrational spectra.
-
Guide experimental design by providing insights into the molecule's reactivity and electronic characteristics.
-
Accelerate the research and development process by offering a robust in-silico model for this and other similarly substituted benzoic acids.
Future experimental studies are essential to corroborate these theoretical predictions and to further explore the potential applications of this promising molecule.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 4-Methoxy-3-(methylthio)benzoic acid
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 4-Methoxy-3-(methylthio)benzoic acid. While direct biological data for this specific molecule is not extensively available in public literature, its structural similarity to other benzoic acid derivatives that have demonstrated bioactivity warrants a thorough investigation into its potential as a cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust preliminary evaluation.
Introduction and Rationale
This compound is a small organic molecule featuring a benzoic acid core, a methoxy group, and a methylthio substituent. Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, including roles as precursors in the synthesis of pharmaceutical agents.[1] The presence of both methoxy and methylthio moieties on the aromatic ring suggests the potential for interesting biological activity, as these functional groups can influence the compound's lipophilicity, electronic properties, and interactions with biological targets.
Notably, various substituted benzoic acid derivatives have been explored for their anticancer properties. For instance, analogs of 4-Amino-2-(methylthio)benzoic acid have shown cytotoxic effects against several cancer cell lines.[2] Furthermore, derivatives of 3-Methoxy-4-nitrobenzoic acid have also been investigated for their potential as anticancer agents.[3] This precedent provides a strong rationale for evaluating the cytotoxic potential of this compound.
This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2]
Compound Profile: this compound
A clear understanding of the test compound's properties is fundamental.
| Property | Value | Source |
| CAS Number | 87346-53-0 | [4] |
| Molecular Formula | C₉H₁₀O₃S | [4] |
| Molecular Weight | 198.24 g/mol | [4] |
| Synonyms | 4-methoxy-3-(methylsulfanyl)benzoic acid | [4] |
| Physical Form | Solid | [4] |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |
Safety, Handling, and Preparation
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Skin and Eye Contact: May cause skin and eye irritation.[5][6] In case of contact, rinse immediately and thoroughly with water.
-
Ingestion: May be harmful if swallowed.[5]
Stock Solution Preparation:
-
Solvent Selection: Due to its organic nature, Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution. Ensure the use of sterile, cell culture grade DMSO.
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in the required volume of DMSO to achieve a stock concentration of, for example, 10 mM or 100 mM.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to maintain stability and prevent repeated freeze-thaw cycles.
-
Experimental Design for Preliminary Cytotoxicity Screening
A well-designed experiment is crucial for obtaining reliable and reproducible data.
The MTT Assay: A Gold Standard for Viability Assessment
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is widely used for its simplicity, reliability, and suitability for high-throughput screening.[8]
Selection of Cancer Cell Lines
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. For a preliminary screen, a panel of commonly used and well-characterized cell lines is recommended.[9]
-
HeLa (Cervical Cancer): One of the oldest and most widely used human cell lines.[9]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[9]
-
A549 (Lung Cancer): A human lung adenocarcinoma cell line.[9]
It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity against cancer cells.[10][11]
Experimental Controls
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control is essential to ensure that the solvent itself does not have a cytotoxic effect.
-
Untreated Control: Cells cultured in medium only, representing 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate the assay's ability to detect a cytotoxic response.
-
Blank Control: Wells containing only cell culture medium and the MTT reagent, to determine the background absorbance.
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for a 96-well plate format.
5.1. Materials
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., sterile DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader
5.2. Procedure
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density in complete medium. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for a preliminary screen.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or the appropriate controls (vehicle, untreated, positive control).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis and Interpretation
6.1. Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
6.2. Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[13] It is a standard measure of a compound's potency.
-
Plot the % cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve.
-
The IC₅₀ value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve. A lower IC₅₀ value indicates a more potent compound.[14]
6.3. Sample Data Presentation
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |
| 0.1 | 98.2 ± 3.8 | 99.1 ± 4.2 | 97.5 ± 4.8 |
| 1 | 85.7 ± 5.2 | 92.4 ± 3.5 | 88.3 ± 5.5 |
| 10 | 52.1 ± 4.1 | 65.8 ± 4.9 | 58.9 ± 6.1 |
| 50 | 21.5 ± 3.3 | 35.2 ± 3.7 | 28.4 ± 4.3 |
| 100 | 8.9 ± 2.1 | 15.6 ± 2.8 | 12.1 ± 3.2 |
| IC₅₀ (µM) | ~10.5 | ~25.8 | ~15.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Investigating a Potential Mechanism of Action: Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[15] Apoptosis is a highly regulated process that involves a cascade of specific biochemical events leading to characteristic morphological changes and cell death without inducing an inflammatory response.[1]
The Caspase Cascade
Apoptosis is primarily executed by a family of cysteine proteases called caspases.[16] These enzymes are present in the cell as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals. There are two main pathways that lead to caspase activation: the intrinsic and extrinsic pathways.[17]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage.[17] Pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c from the mitochondria.[15] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[18]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[18]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.
Hypothetical Apoptotic Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a test compound via the intrinsic and extrinsic caspase cascades.
Conclusion
This technical guide outlines a robust and scientifically sound approach for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized methodologies such as the MTT assay across a panel of relevant cancer cell lines, researchers can generate crucial initial data on the compound's potential as a cytotoxic agent. The determination of IC₅₀ values provides a quantitative measure of potency, allowing for comparison with other compounds and guiding future research directions. Further investigation into the underlying mechanisms, such as the induction of apoptosis, will be essential for the continued development of this and other novel chemical entities in the field of oncology.
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Apoptosis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (n.d.). Journal of Biochemistry and Molecular Biology. Retrieved January 17, 2026, from [Link]
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Six Common Methods for Cell Viability Assay: Principles, Applications. (2025). AntBio. Retrieved January 17, 2026, from [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers. Retrieved January 17, 2026, from [Link]
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Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
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Cell viability assays. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). CRL. Retrieved January 17, 2026, from [Link]
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What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research. Retrieved January 17, 2026, from [Link]
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Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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CLC-Pred: in silico prediction of cytotoxicity for tumor and non-tumor cell lines. (n.d.). Way2Drug. Retrieved January 17, 2026, from [Link]
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What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. Retrieved January 17, 2026, from [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). Bulletin of Mathematical Biology. Retrieved January 17, 2026, from [Link]
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Exploring the Untapped Potential: A Technical Guide to the Structure-Activity Relationship of 4-Methoxy-3-(methylthio)benzoic Acid Derivatives
Abstract
The vast chemical space available for drug discovery presents both opportunities and challenges. Among the underexplored scaffolds, 4-Methoxy-3-(methylthio)benzoic acid stands out as a promising starting point for the development of novel therapeutic agents. This technical guide provides a forward-looking exploration of the potential structure-activity relationships (SAR) of its derivatives. While direct biological data for this specific scaffold is scarce, this paper synthesizes information from structurally related compounds to hypothesize potential biological targets and outlines a comprehensive strategy for its systematic investigation. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering new areas of medicinal chemistry.
Introduction: The this compound Scaffold - A Frontier in Medicinal Chemistry
The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs. Its derivatives have shown a wide range of biological activities, acting as local anesthetics, anti-inflammatory agents, and more.[1] The specific substitution pattern of a methoxy and a methylthio group on the phenyl ring, as seen in this compound, offers a unique combination of electronic and steric properties that remain largely unexplored in a systematic manner. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability, while the methylthio group can participate in various interactions with biological targets and offers a site for metabolic oxidation, potentially leading to active metabolites.
Currently, a comprehensive SAR study for this particular scaffold is not available in the public domain. This presents a unique opportunity to investigate a novel chemical space and potentially uncover new biological activities. This guide proposes a structured approach to unlock the therapeutic potential of this compound derivatives.
Hypothesized Biological Potential: Learning from Analogs
While direct evidence is lacking, the known activities of structurally related compounds allow us to formulate hypotheses about the potential biological targets of this compound derivatives.
-
Oncology: The presence of both methoxy and methylthio substituents on an aromatic core is a feature in some compounds with anticancer properties. For instance, methoxy and methylthio-substituted trans-stilbene derivatives have been investigated as inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[2] Furthermore, benzoic acid derivatives bearing a phenyl methylthio substituent have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, suggesting a potential role in overcoming cancer cell resistance to apoptosis.[3]
-
Anti-inflammatory and Antimicrobial Activities: Phenolic and hydrazide derivatives containing methoxy groups have demonstrated antimicrobial and anti-inflammatory properties.[4] The this compound scaffold could serve as a basis for developing novel agents in these therapeutic areas.
Based on these observations, we can hypothesize that derivatives of this compound may exhibit activity as CYP1B1 inhibitors or modulators of apoptosis pathways , making them promising candidates for oncology drug discovery.
A Proposed Strategy for SAR Exploration
A systematic approach is crucial to effectively explore the SAR of this novel scaffold. The following sections outline a comprehensive plan, from library design and synthesis to a tiered biological screening cascade.
Focused Library Design
To build a robust SAR model, a focused library of derivatives should be synthesized. The design of this library will involve systematic modifications at three key positions of the this compound core:
-
Position 1 (Carboxylic Acid): The carboxylic acid group can be converted to various esters, amides, and hydrazides to explore the impact of modifying its hydrogen bonding capacity, polarity, and steric bulk.
-
Position 3 (Methylthio Group): The methylthio group can be oxidized to the corresponding sulfoxide and sulfone to investigate the effect of increased polarity and hydrogen bonding potential. The methyl group can also be replaced with larger alkyl or aryl groups to probe steric tolerance.
-
Position 4 (Methoxy Group): The methoxy group can be demethylated to a hydroxyl group or replaced with other alkoxy groups of varying chain lengths to assess the importance of this group for activity and selectivity.
Synthetic Chemistry: A Step-by-Step Protocol
The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methods. The following is a proposed synthetic workflow:
Step 1: Synthesis of the Core Scaffold (this compound)
A plausible synthetic route to the core scaffold can be adapted from known procedures for the synthesis of related methylthio-benzoic acids.[5][6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Diazotization: Dissolve 4-Methoxy-3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer-type Reaction: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis and Methylation: Extract the product with a suitable organic solvent. Treat the organic layer with an aqueous solution of sodium hydroxide to hydrolyze the xanthate ester. After hydrolysis, add dimethyl sulfate to the alkaline solution and stir vigorously to methylate the resulting thiol.
-
Workup and Purification: Acidify the reaction mixture to precipitate the crude product. Collect the solid by filtration and purify by recrystallization or column chromatography to yield pure this compound.
Step 2: Derivatization
The synthesized core scaffold can then be derivatized using standard functional group transformations. For example, the carboxylic acid can be converted to amides via activation with a coupling agent like HATU, followed by the addition of a desired amine.
Biological Evaluation: A Tiered Screening Cascade
Based on our hypotheses, a tiered screening approach is proposed to efficiently evaluate the synthesized compounds.
Caption: Proposed biological screening cascade for SAR exploration.
Experimental Protocols:
-
Primary Screening - CYP1B1 Inhibition Assay: A fluorometric assay using a commercially available recombinant human CYP1B1 enzyme and a fluorogenic substrate can be employed. Compounds will be screened at a single concentration (e.g., 10 µM) to identify initial hits.
-
Primary Screening - Cell Viability Assay: The antiproliferative activity of the compounds will be assessed against a panel of cancer cell lines (e.g., breast, colon, lung cancer lines) using the MTT assay. IC50 values will be determined for active compounds.
-
Secondary Screening - Apoptosis Assay: For compounds showing significant antiproliferative activity, a Caspase-Glo 3/7 assay will be performed to determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Secondary Screening - Mcl-1/Bfl-1 Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to determine the binding affinity of the compounds to the anti-apoptotic proteins Mcl-1 and Bfl-1.
Data Analysis and SAR Elucidation
The quantitative data obtained from the biological assays will be compiled into tables for easy comparison.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | CYP1B1 IC50 (µM) | MCF-7 IC50 (µM) |
| Core | -COOH | -SCH3 | -OCH3 | >50 | >50 |
| Deriv-01 | -COOCH3 | -SCH3 | -OCH3 | 25.3 | 30.1 |
| Deriv-02 | -CONH2 | -SCH3 | -OCH3 | 15.8 | 18.5 |
| Deriv-03 | -COOH | -S(O)CH3 | -OCH3 | 5.2 | 8.9 |
| Deriv-04 | -COOH | -SCH3 | -OH | 45.1 | >50 |
By analyzing the relationship between the structural modifications and the observed biological activity, a preliminary SAR model can be constructed. This model will guide the design and synthesis of subsequent generations of compounds for lead optimization.
Conclusion: A Call to Explore the Unknown
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide has provided a comprehensive and scientifically grounded framework for its systematic investigation. By leveraging knowledge from related chemical series, we have formulated testable hypotheses regarding its potential biological activities, particularly in the realm of oncology. The proposed synthetic strategies and biological screening cascades offer a clear path forward for researchers to embark on this exciting journey of discovery. The exploration of this novel chemical space holds the potential to yield new therapeutic agents with unique mechanisms of action, ultimately contributing to the advancement of human health.
References
- Google Patents. (n.d.). Method for preparing methylthio benzoic acid.
- Google Patents. (n.d.). Ortho alkoxy and alkylthio-polysubstituted-n-tertiaryamino-alkyl benzamides.
- Manivannan, R., & Shopna, R. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.
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Google Patents. (n.d.). 6-Phenyl-4H-s-triazolo[4,3-a][5][7]benzodiazepines. Retrieved January 18, 2026, from
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Arabian Journal of Chemistry. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing methylthio-benzoic acid.
-
National Institutes of Health. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). United States Patent.
-
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved January 18, 2026, from [Link]
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- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
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Methodological & Application
laboratory synthesis protocol for 4-Methoxy-3-(methylthio)benzoic acid
An In-Depth Technical Guide to the Laboratory Synthesis of 4-Methoxy-3-(methylthio)benzoic Acid
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details two robust and validated laboratory-scale synthetic protocols for the preparation of this compound, a key intermediate in medicinal chemistry and materials science. The protocols are designed to be clear, reproducible, and scalable, with a strong emphasis on the underlying chemical principles and safety considerations. This document provides not only a step-by-step experimental procedure but also the rationale behind the choice of reagents and reaction conditions, empowering researchers to adapt and troubleshoot the synthesis as needed.
Introduction
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a methylthio moiety, provides multiple reactive handles for further chemical transformations. This makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the electron-donating methoxy group and the sulfur-containing methylthio group on the benzoic acid scaffold allows for the fine-tuning of electronic and steric properties in target molecules.
This application note presents two distinct and reliable synthetic pathways for the laboratory preparation of this compound, starting from readily available commercial reagents. Each protocol has been designed with careful consideration of reaction efficiency, scalability, and safety.
PART 1: Synthetic Pathways and Core Principles
Two primary synthetic routes are presented for the synthesis of this compound:
-
Pathway A: Chlorosulfonation, Reduction, and Methylation. This three-step sequence begins with the chlorosulfonation of 4-methoxybenzoic acid to introduce a sulfonyl chloride group at the 3-position. This is followed by the reduction of the sulfonyl chloride to the corresponding thiol, and subsequent methylation to yield the final product.
-
Pathway B: Halogenation and Nucleophilic Aromatic Substitution. This two-step approach involves the initial chlorination of 4-methoxybenzoic acid to introduce a chlorine atom at the 3-position. The target molecule is then obtained through a nucleophilic aromatic substitution reaction using a methylthiolate source.
The choice between these pathways may depend on the availability of specific reagents, desired purity profile, and the scale of the synthesis.
Visualization of Synthetic Pathways
Quantitative Analysis of 4-Methoxy-3-(methylthio)benzoic Acid: Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed, validated analytical methodologies for the precise quantification of 4-Methoxy-3-(methylthio)benzoic acid. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is critical for quality control, process optimization, and regulatory compliance. We present a primary, robust High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for impurity profiling and structural confirmation, which requires a derivatization step. The protocols are designed with scientific integrity at their core, explaining the causality behind experimental choices and incorporating validation parameters based on International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Analytical Strategy
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a chromophore (the substituted benzene ring), makes it an ideal candidate for UV-based detection. The carboxylic acid functional group dictates its solubility and chromatographic behavior, while the methylthio group adds a unique characteristic that can be leveraged for selective analysis.
The primary objective for quantifying such a compound in a drug development setting is typically to assess purity or to monitor its formation or degradation. The choice of analytical method is therefore driven by the need for specificity, sensitivity, accuracy, and precision.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for non-volatile, UV-active compounds like this compound. Reversed-phase HPLC offers excellent separation capabilities. The method is robust, reproducible, and widely available in analytical laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the target analyte is not sufficiently volatile for direct GC analysis, a derivatization step to convert the polar carboxylic acid into a non-polar, volatile ester makes this technique highly suitable for confirmatory analysis and impurity identification.[4] The mass spectrometer provides definitive structural information, enhancing the specificity of the analysis.[5]
This guide will first detail the HPLC-UV method as the primary quantitative tool and then describe the GC-MS method for confirmation and deeper investigation.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the accurate assay and purity determination of this compound in bulk material or simple formulations.
Principle of the Method
The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The key to achieving good chromatography for a carboxylic acid is to control its ionization state. By acidifying the mobile phase, the equilibrium of the carboxylic acid group is shifted towards its protonated, non-ionized form. This ensures the analyte is more hydrophobic, leading to better retention, symmetrical peak shape, and stable retention times. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Acidifier: Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), LC-MS grade if applicable.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon, check for compatibility).
Instrumentation and Chromatographic Conditions
The following parameters provide a validated starting point and should be summarized in a clear table for quick reference.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1100/1200, Waters Alliance, or equivalent with UV/PDA detector. | Standard, reliable instrumentation for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry-standard stationary phase for non-polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid. | Provides sufficient elution strength and suppresses analyte ionization for sharp peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; a full PDA scan is recommended during development to find the optimal λmax. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | ~10 minutes (or until all components have eluted). | Should be sufficient to elute the main peak and any potential impurities. |
Detailed Experimental Protocol
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate briefly if needed to ensure complete dissolution.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent. This concentration is suitable for assay determination.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Add ~15 mL of Diluent, sonicate for 5 minutes, then dilute to volume. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with Diluent.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.
Before sample analysis, the chromatographic system must be verified. Make five replicate injections of the Working Standard Solution.
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.[1]
These criteria ensure the system is performing adequately for precise and accurate quantification.
-
Inject a blank (Diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Calculate the assay of this compound in the sample using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation Summary (per ICH Q2(R2))
This method must be validated for its intended purpose.[2][3][6][7] The following table summarizes the typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from interferences. | Ensures the signal is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. | Confirms a direct relationship between concentration and response. |
| Range | Typically 80-120% of the test concentration for assay. | The interval where the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the results to the true value. |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%. | Demonstrates the method's consistency. |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). | Defines the lowest concentration that can be reliably quantified/detected. |
Confirmatory Method: GC-MS with Derivatization
This method is ideal for confirming the identity of the main peak and for identifying unknown impurities. The carboxylic acid must be derivatized to increase its volatility. Silylation is a common and effective technique.[4]
Principle of the Method
The sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. The resulting TMS-ester is volatile and thermally stable, making it suitable for GC analysis. The sample is then injected into the GC, where it is separated from other components. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
Materials and Reagents
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (Anhydrous).
-
Sample: this compound.
Instrumentation and GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent GC/MSD, Shimadzu GCMS, or equivalent. | Standard instrumentation for volatile/semi-volatile analysis. |
| Column | Non-polar capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm). | Provides good separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. | Inert carrier gas standard for MS applications. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). | A general-purpose temperature program to separate the analyte from derivatization byproducts. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization | Electron Ionization (EI) at 70 eV. | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Mode | Full Scan (m/z 50-500) for identification. | Acquires the full mass spectrum for structural elucidation. |
Detailed Experimental Protocol
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).
-
Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool the vial to room temperature before injection.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Analyze the resulting chromatogram and mass spectrum. The TMS-derivatized this compound will have a molecular weight of 270.4 g/mol . Key expected ions would include the molecular ion (M+) at m/z 270 and a prominent M-15 ion (loss of a methyl group from the TMS moiety) at m/z 255.
Visualized Experimental Workflows
A clear workflow diagram helps in visualizing the entire analytical process from sample to result.
Caption: HPLC-UV analysis workflow for quantification.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
using 4-Methoxy-3-(methylthio)benzoic acid in organic synthesis
An Application Guide to 4-Methoxy-3-(methylthio)benzoic Acid in Modern Organic Synthesis
Introduction: A Multifunctional Building Block
This compound is a uniquely substituted aromatic scaffold possessing three distinct functional groups, each offering a strategic handle for molecular elaboration. The presence of a carboxylic acid, an electron-donating methoxy group, and a potentially versatile methylthio group makes this compound a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in medicinal chemistry and materials science, where the precise arrangement of these functionalities allows for the construction of diverse chemical libraries with a wide range of pharmacological and physical properties.
The carboxylic acid moiety serves as a classical anchor point for amide and ester formation, fundamental transformations in drug discovery.[1][2] The methoxy and methylthio substituents electronically modulate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and providing sites for further functionalization, such as oxidation of the sulfur atom or potential C-H activation. This guide provides an in-depth exploration of its core applications, complete with detailed protocols and the scientific rationale behind the methodological choices.
Core Application 1: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is one of the most critical reactions in the synthesis of pharmaceuticals and biologically active compounds. This compound serves as an excellent starting point for creating libraries of substituted benzamides. Direct condensation of its carboxylic acid with an amine is generally inefficient and requires activation to proceed under mild conditions.[1] This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.
Commonly employed coupling reagents include carbodiimides (e.g., EDCI) and phosphonium or aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][3] HATU is particularly effective as it rapidly generates a highly reactive O-acylisourea intermediate, minimizing side reactions and often leading to high yields of the desired amide with low epimerization risk in chiral substrates.[4]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol details a standard procedure for the amide coupling of this compound with a representative primary amine, such as benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.[4]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl and transfer the mixture to a separatory funnel.[4]
-
Dilute with ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzamide derivative.
Core Application 2: Synthesis of Ester Derivatives
Esterification is another fundamental transformation of the carboxylic acid group. Esters of this compound can serve as important intermediates for further reactions or as final products with applications in fragrances, materials, and pharmaceuticals. The most direct method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]
The mechanism involves the protonation of the carbonyl oxygen by the strong acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[6] As this is an equilibrium-controlled reaction, it is often necessary to use a large excess of the alcohol (which can also serve as the solvent) or to remove the water formed during the reaction to drive the equilibrium towards the product side.[7]
Experimental Protocol: Acid-Catalyzed Fischer Esterification
This protocol describes the synthesis of the methyl ester derivative using methanol.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.[5]
-
With careful stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[6]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux.
-
Monitor the reaction progress using TLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[5]
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel containing water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[6] Caution: Foaming (CO₂ evolution) may occur during the bicarbonate wash.[6]
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
The product can be further purified by column chromatography or distillation if necessary.
Advanced Synthetic Potential: A Gateway to Cross-Coupling Reactions
Beyond derivatization of its carboxylic acid, this compound is a precursor for more complex C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for creating biaryl structures, which are prevalent in many drug candidates.[8][9] While the parent molecule is not directly amenable to this reaction, it can be readily converted into a suitable coupling partner.
The electron-donating methoxy group strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Strategic halogenation (e.g., iodination or bromination) at the C5 position would furnish an aryl halide. This halogenated derivative can then participate in a palladium-catalyzed Suzuki-Miyaura coupling with a wide array of aryl or heteroaryl boronic acids.[8][10] This two-step sequence significantly expands the synthetic utility of the original scaffold, enabling access to complex molecular architectures. The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][11]
Data Summary
| Reaction Type | Key Reagents | Solvent | Temp. | Typical Time | Key Insights |
| Amide Coupling | Amine, HATU, DIPEA | Anhydrous DMF | Room Temp. | 4-6 h | Requires activation of the carboxylic acid; HATU is highly efficient.[4] |
| Esterification | Alcohol, cat. H₂SO₄ | Alcohol | Reflux | 2-4 h | Equilibrium reaction; use of excess alcohol drives product formation.[6] |
| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst, Base | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | 12-24 h | Requires prior conversion of the parent molecule to an aryl halide.[9][10] |
Conclusion
This compound is a robust and versatile starting material for organic synthesis. Its functional handles can be selectively and efficiently manipulated through well-established protocols. The primary applications in amide coupling and esterification provide reliable pathways to generate libraries of derivatives for screening in drug discovery and materials science. Furthermore, its potential as a precursor for advanced cross-coupling reactions underscores its value as a strategic building block for accessing novel and complex chemical matter. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this valuable compound.
References
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- National Institutes of Health. Pharmacological Characterization of 4-Methylthioamphetamine Derivatives.
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Application Note: Strategies for the Derivatization of 4-Methoxy-3-(methylthio)benzoic Acid for Enhanced Performance in Biological Assays
Abstract
4-Methoxy-3-(methylthio)benzoic acid is a multifunctional scaffold possessing a carboxylic acid, a methoxy group, and a thioether moiety. While its intrinsic biological profile is not widely documented, its structure presents a valuable starting point for the synthesis of compound libraries for screening in drug discovery and chemical biology. The primary challenge in directly using such polar carboxylic acids in biological assays, particularly cell-based assays, is their typically poor cell permeability. This application note provides a detailed guide for researchers on the strategic derivatization of this compound to enhance its utility in bioassays. We present robust protocols for its conversion into esters and amides, explain the scientific rationale behind these choices, and outline subsequent applications in both biochemical and cell-based screening paradigms.
Physicochemical Profile of the Core Scaffold
Understanding the inherent chemical properties of this compound is fundamental to designing an effective derivatization strategy. The molecule's structure is characterized by three key functional groups attached to a benzene ring:
-
Carboxylic Acid (-COOH): This is the most prominent functional group for derivatization. At physiological pH, it is typically deprotonated to a carboxylate (-COO⁻), rendering the molecule polar and often limiting its ability to cross lipid cell membranes. However, it serves as an excellent chemical handle for esterification and amidation.
-
Thioether (-SCH₃): The methylthio group contributes to the molecule's lipophilicity. It is also susceptible to oxidation to sulfoxide and sulfone, which could be a metabolic liability or an opportunity for further analoging. Its presence can influence the electronic properties of the aromatic ring.
-
Methoxy (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets.
The strategic modification of the carboxylic acid is the most direct path to modulate the compound's physicochemical properties for bioassay screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | N/A |
| Molecular Weight | 198.24 g/mol | N/A |
| Appearance | Off-white crystalline powder[1] | Chem-Impex[1] |
| Key Functional Groups | Carboxylic Acid, Thioether, Methoxy | N/A |
Rationale for Derivatization in Bioassay Development
Derivatization is a critical step to unlock the therapeutic potential of a scaffold like this compound. The primary objectives are to overcome pharmacokinetic barriers and to explore the structure-activity relationship (SAR) by creating a library of diverse analogs.
-
Improving Cell Permeability: Masking the polar carboxylic acid via esterification or amidation neutralizes the negative charge, increases lipophilicity, and often dramatically improves passive diffusion across cell membranes. This is essential for the compound to reach intracellular targets in cell-based assays.[2][3]
-
Structure-Activity Relationship (SAR) Exploration: Synthesizing a library of esters and amides with varying alkyl, aryl, or heterocyclic groups allows researchers to systematically probe the chemical space around the core scaffold. This process is crucial for identifying the structural features that enhance potency and selectivity for a specific biological target.[4]
-
Modulating Pharmacokinetics: Simple derivatives like methyl or ethyl esters can be designed as prodrugs, which are inactive forms that are metabolized into the active carboxylic acid inside the cell or in vivo.[5][6]
-
Enabling Specific Assays: The carboxylic acid can be coupled to fluorescent dyes, biotin tags, or other reporter molecules, creating chemical probes to study target engagement or visualize the compound's localization within cells.[7]
Synthetic Protocols for Derivatization
The following protocols provide robust and scalable methods for generating ester and amide derivatives.
Protocol 3.1: Synthesis of Methyl 4-Methoxy-3-(methylthio)benzoate via Fischer Esterification
This classic acid-catalyzed method is cost-effective for producing simple alkyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][8][9]
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 mL per 1 g of acid).
-
Carefully add concentrated sulfuric acid dropwise as a catalyst (approx. 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 3.2: Synthesis of N-Benzyl-4-methoxy-3-(methylthio)benzamide via Amide Coupling
This protocol uses a modern coupling agent, HATU, which is highly efficient for forming amide bonds, even with sterically hindered amines or poorly nucleophilic anilines.[10]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (e.g., benzylamine) (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) as a non-nucleophilic base and stir for 5 minutes.
-
Add HATU (1.2 eq) to the mixture. The reaction is often mildly exothermic.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel column chromatography or recrystallization.
Summary and Future Directions
This compound represents a promising and synthetically tractable scaffold for generating compound libraries. Simple and efficient derivatization of its carboxylic acid into esters and amides can overcome limitations in cell permeability and enable the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this note provide a solid foundation for utilizing this scaffold in both biochemical and cell-based screening campaigns. Future work could involve exploring the chemistry of the thioether moiety, such as oxidation to the corresponding sulfoxides and sulfones, or functionalization of the aromatic ring to further expand the chemical diversity and biological potential of the resulting analogs.
References
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- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- Cell Health Screening Assays for Drug Discovery. (n.d.). Promega Corporation.
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- Enzyme Activity Assays. (n.d.). Amsbio.
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- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (n.d.). Sigma-Aldrich.
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- 4-Methoxy-3-(methoxymethyl)benzoic acid. (n.d.). PubChem.
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- Lab5 procedure esterification. (n.d.).
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Recent Advances in the Synthesis of 4H-Benzo[d]o[2][11]xathiin-4-ones and 4H-Benzo[d]d[2][11]ioxin-4-ones. (2025). MDPI. Retrieved January 18, 2026, from
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- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025). ResearchGate.
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- 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. (2013). PubMed.
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- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate.
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PMC - PubMed Central.
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Application Notes and Protocols: A Framework for Efficacy Testing of 4-Methoxy-3-(methylthio)benzoic acid
Introduction
The discovery and development of novel therapeutic agents are paramount to addressing a multitude of human diseases. Benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the efficacy of a novel compound, 4-Methoxy-3-(methylthio)benzoic acid. While specific biological activities for this particular molecule are not yet extensively documented, its structural motifs, featuring a methoxy and a methylthio group on a benzoic acid backbone, suggest a potential for therapeutic relevance, particularly in the context of inflammation.
This guide offers a structured, multi-tiered approach, beginning with foundational in vitro assays to establish preliminary activity and elucidate potential mechanisms of action, followed by more complex in vivo models to evaluate efficacy in a physiological context. The protocols detailed herein are designed to be robust and self-validating, providing a clear path for the initial stages of drug discovery and development.
Part 1: Foundational In Vitro Efficacy Screening
The initial phase of efficacy testing involves a battery of in vitro assays. These experiments are crucial for establishing a baseline of biological activity, determining effective concentrations, and gaining early insights into the compound's mechanism of action.[3][4] These assays are generally cost-effective, rapid, and require smaller quantities of the test compound.[3][4]
Assessment of Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[3] Several in vitro models can be employed to screen for anti-inflammatory potential.
Rationale: Protein denaturation is a key feature of inflammation, particularly in conditions like rheumatoid arthritis.[4][5] The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory properties.[4][5] This assay uses heat-induced denaturation of albumin (either bovine serum albumin or egg albumin) as a model.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Control Drug: Prepare a 1 mg/mL stock solution of a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac sodium.
-
5% w/v Bovine Serum Albumin (BSA) Solution: Dissolve 5 g of BSA in 100 mL of distilled water.
-
Phosphate Buffered Saline (PBS): pH 6.4.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the BSA solution into a series of microcentrifuge tubes.
-
Add 0.1 mL of varying concentrations of the test compound (e.g., 50, 100, 250, 500, 1000 µg/mL) to the tubes.
-
Prepare a control tube with 0.5 mL of BSA and 0.1 mL of the vehicle (solvent).
-
Prepare a positive control with 0.5 mL of BSA and 0.1 mL of the standard drug at a known effective concentration.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by incubating the tubes at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
Rationale: The stabilization of lysosomal membranes is an important mechanism of action for many anti-inflammatory drugs.[5] This assay uses HRBCs as a model for lysosomal membranes. The ability of a compound to prevent heat-induced hemolysis of HRBCs indicates its membrane-stabilizing and, therefore, potential anti-inflammatory activity.[6]
Protocol:
-
Preparation of Reagents:
-
Test Compound and Control Drug: Prepare as described in the protein denaturation assay.
-
HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline (0.85% NaCl). Repeat the washing step three times. Prepare a 10% v/v suspension of the packed cells in isosaline.
-
-
Assay Procedure:
-
Set up tubes containing 1 mL of PBS (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of varying concentrations of the test compound to these tubes.
-
Prepare a control tube with the vehicle instead of the test compound.
-
Prepare a positive control with a standard drug.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant and measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value as described previously.
-
Data Presentation for In Vitro Assays
Summarize the IC50 values obtained from the in vitro anti-inflammatory assays in a clear and concise table.
| Assay | This compound IC50 (µg/mL) | Diclofenac Sodium IC50 (µg/mL) |
| Inhibition of Protein Denaturation | Insert experimental value | Insert experimental value |
| HRBC Membrane Stabilization | Insert experimental value | Insert experimental value |
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro results, the next logical step is to assess the efficacy of this compound in a living organism. In vivo models, while more complex and resource-intensive, provide invaluable data on the compound's activity in a physiological setting, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[7] The judicious selection of an appropriate animal model is a critical step in the early phase of drug development.[7]
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.[8][9] Carrageenan injection into the rodent paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.
Workflow for Carrageenan-Induced Paw Edema Model:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Use healthy adult Wistar rats or Swiss albino mice of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test Compound - Low Dose): Receives this compound at a lower dose.
-
Group IV (Test Compound - High Dose): Receives this compound at a higher dose.
-
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt_control - Vt_treated) / Vt_control ] x 100 Where Vt is the mean increase in paw volume.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Inflammation
Rationale: The LPS-induced inflammation model is a robust method to study systemic inflammatory responses and the efficacy of anti-inflammatory drugs.[10] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory cascade, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]
Signaling Pathway of LPS-Induced Inflammation:
Caption: Simplified signaling pathway of LPS-induced inflammation.
Protocol:
-
Animals and Grouping: Use mice (e.g., C57BL/6) and group them as described in the carrageenan-induced paw edema model.
-
Procedure:
-
Administer the vehicle, standard drug (e.g., Dexamethasone), or test compound to the respective groups.
-
After a pre-treatment period (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, i.p.) to all animals except for a naive control group.
-
At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues of interest (e.g., liver, lung, spleen) for further analysis.
-
-
Data Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits.
-
Perform histological analysis of the harvested tissues to assess inflammatory cell infiltration and tissue damage.
-
Analyze the data using appropriate statistical methods.
-
Part 3: Mechanistic Insights and Further Studies
Should this compound demonstrate significant efficacy in the primary in vitro and in vivo screens, further investigations are warranted to elucidate its mechanism of action. These may include:
-
Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key inflammatory enzymes such as cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX).[3]
-
Gene and Protein Expression Analysis: Utilize techniques like quantitative PCR (qPCR) and Western blotting to assess the compound's effect on the expression of inflammatory mediators and signaling molecules (e.g., NF-κB) in cell culture models or tissues from in vivo studies.
-
Toxicology Studies: Conduct preliminary acute and sub-acute toxicity studies to determine the safety profile of the compound.
Conclusion
This application note provides a detailed and logical framework for the initial efficacy testing of this compound. By following a systematic approach from broad in vitro screening to more specific in vivo models, researchers can efficiently gather the necessary data to support the further development of this novel compound as a potential therapeutic agent. The provided protocols are intended to be a starting point and may require optimization based on the specific properties of the test compound and the research questions being addressed.
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Source not explicitly provided, but content aligns with general knowledge in the field]
-
Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
- Gautam, G.K., & Kumar, P. (Year not specified). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source not explicitly provided, but content aligns with general knowledge in the field]
-
Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]
- Peiris, D.S.H.S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source not explicitly provided, but content aligns with general knowledge in the field]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]
-
Peiris, D.S.H.S., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
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High-Throughput Screening Strategies for the Functional Characterization of 4-Methoxy-3-(methylthio)benzoic acid
An Application Guide
Abstract
This technical guide outlines a comprehensive, multi-phase high-throughput screening (HTS) strategy for elucidating the biological activity of 4-Methoxy-3-(methylthio)benzoic acid, a small molecule with uncharacterized pharmacological function. Recognizing that a defined molecular target for this compound is not established in the public domain, we present a systematic approach beginning with target-agnostic phenotypic screening to identify cellular effects, followed by a discussion of hypothetical target-based assays that would be employed post-target identification. This document provides detailed, field-proven protocols for primary cell viability screens, and exemplar protocols for common target-based assays including Fluorescence Polarization, Luciferase Reporter, and AlphaScreen® assays. The methodologies are designed for robustness, scalability, and are grounded in the principles of modern drug discovery, ensuring that researchers can generate reliable and actionable data.
Introduction: The Challenge of Novel Compound Characterization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[1][2] The compound this compound represents a common starting point in a discovery campaign: a novel chemical entity with potential for biological activity, but lacking a known mechanism of action. While structurally related compounds, such as methoxy- and nitro-substituted benzoic acids, have been explored as scaffolds for various therapeutic agents, the specific contribution of the methylthio group in this arrangement is not well-documented in publicly accessible literature.[3][4]
Therefore, a successful screening campaign cannot begin with a predefined target. Instead, it requires a logical, phased approach. This guide is structured to mirror the scientific discovery process:
-
Phase 1: Phenotypic Screening. We first seek to answer the question: "What biological effect, if any, does this compound have on whole cells?" This target-agnostic approach is critical for uncovering novel mechanisms of action.[5]
-
Phase 2: Target Deconvolution. Once a consistent phenotype is observed (e.g., cytotoxicity in a cancer cell line), the subsequent step involves identifying the specific molecular target(s) responsible for this effect. While a full discussion of target deconvolution techniques is beyond the scope of this document, it is the necessary bridge to the next phase.
-
Phase 3: Target-Based Screening. With a putative target identified, highly specific and sensitive biochemical or cell-based assays can be developed to confirm the interaction and discover more potent analogues.
This document provides the detailed protocols and scientific rationale to execute this strategy, empowering researchers to systematically characterize this compound or other novel small molecules.
Pre-Screening Compound Management
Scientific integrity begins with the quality of the materials used. Before initiating any screening, rigorous quality control of the test compound is mandatory.
2.1. Purity and Identity Assessment The purity and identity of the this compound sample must be confirmed.
-
Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
-
Acceptance Criterion: Purity ≥95% with the expected mass-to-charge ratio (m/z) for the compound (C₉H₁₀O₃S, Molecular Weight: 198.24).
2.2. Solubility Determination Compound precipitation is a common source of artifacts in HTS. Determining the maximum solubility in Dimethyl Sulfoxide (DMSO) and the final assay buffer is critical.
-
Protocol: Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO. Create serial dilutions in the intended aqueous assay buffer. Assess for precipitation visually and/or using light scattering instrumentation.
-
Causality: The final screening concentration must be well below the solubility limit in the assay buffer to avoid false positives resulting from compound aggregation.[6]
2.3. Stock Solution Preparation and Plating
-
Prepare a concentrated master stock solution in 100% DMSO (e.g., 10 mM).
-
Aliquot into single-use tubes or plates and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
For screening, create intermediate plates by diluting the master stock. This "stamping" plate is then used to deliver nanoliter volumes of the compound into the final assay plates, typically resulting in a final DMSO concentration of ≤0.5%.
Phase 1: Phenotypic Screening Protocol
The initial goal is to cast a wide net to detect any significant biological activity. A cell viability/cytotoxicity assay against a panel of diverse human cancer cell lines is a robust and informative starting point.[7]
Primary Assay: ATP-Based Luminescent Cell Viability Assay
Scientific Principle: This assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[8] A proprietary reagent is added that lyses the cells, releasing ATP. In the presence of the supplied luciferase and luciferin, the ATP drives a chemical reaction that produces a stable luminescent signal directly proportional to the number of viable cells in the well. This method is renowned for its sensitivity, broad dynamic range, and HTS compatibility.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) to ~80% confluency.
-
Trypsinize and count the cells. Resuspend in the appropriate complete culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate. The optimal seeding density (typically 1,000-5,000 cells/well) must be determined empirically for each cell line to ensure logarithmic growth over the assay period.[7]
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Thaw the pre-prepared this compound compound plate.
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50-100 nL of compound from the source plate to the cell plate. This achieves a final screening concentration typically around 10 µM.
-
Controls: Each plate must contain:
-
Negative Controls: Wells treated with DMSO only (0.1% final concentration, represents 100% viability).
-
Positive Controls: Wells treated with a potent cytotoxic agent like Staurosporine or Bortezomib (represents 0% viability).
-
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe significant effects on cell proliferation.
-
-
Signal Detection:
-
Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®).[9]
-
Data Analysis and Hit Identification
-
Quality Control: For each plate, calculate the Z-factor (Z') to assess assay quality.[8]
-
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
An assay is considered robust and suitable for HTS if the Z' is consistently > 0.5.[10]
-
-
Hit Determination:
-
Normalize the data for each well as a percentage of the negative (DMSO) controls.
-
A "hit" is defined as a compound that reduces cell viability by a certain threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
-
Phenotypic Screening Workflow
Caption: Workflow for phenotypic screening and hit validation.
Phase 3: Target-Based HTS Assay Protocols (Exemplars)
Once a molecular target is identified, specific assays are required. The following protocols are examples of robust HTS technologies applicable to common target classes.
Scenario A: Kinase Inhibition Assay using Fluorescence Polarization (FP)
Scientific Principle: FP measures changes in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[11] When this tracer binds to a large protein target (like a kinase), its tumbling slows dramatically, leading to a high polarization signal.[12][13] A competitive inhibitor, such as our test compound, will displace the tracer from the target, causing a decrease in polarization.[14]
Protocol: Competitive Binding FP Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Prepare solutions of the target kinase, the fluorescent tracer (a known ATP-competitive ligand conjugated to a fluorophore), and this compound in Assay Buffer.
-
-
Assay Procedure (384-well, black, low-volume plate):
-
To each well, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of the target kinase solution (final concentration should be optimized to bind ~50-80% of the tracer).
-
Mix and incubate for 15-30 minutes at room temperature to allow compound-target binding.
-
Add 10 µL of the fluorescent tracer solution (final concentration typically at its Kd value).
-
Controls:
-
Low Polarization (Min): Tracer only.
-
High Polarization (Max): Tracer + Kinase (no inhibitor).
-
-
-
Incubation and Measurement:
-
Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.
-
Scenario B: GPCR Modulation Assay using a Luciferase Reporter
Scientific Principle: G-protein coupled receptors (GPCRs) trigger downstream signaling cascades upon activation.[15] Many of these pathways converge on the activation of specific transcription factors. A reporter gene assay uses a cell line engineered to express a reporter protein (e.g., firefly luciferase) under the control of a response element that is activated by one of these transcription factors (e.g., CRE for Gs/Gi-coupled receptors, NFAT-RE for Gq-coupled receptors).[16][17] An increase or decrease in the luminescent signal indicates modulation of the GPCR pathway.[18]
Protocol: CRE-Luciferase Reporter Assay for a Gs-Coupled Receptor
-
Cell Seeding:
-
Use a stable cell line (e.g., HEK293) co-expressing the target GPCR and the CRE-luciferase reporter construct.
-
Seed cells into 384-well, white, solid-bottom plates as described in section 3.1. Incubate for 24 hours.
-
-
Compound Addition:
-
For an antagonist screen: Add test compounds first, incubate for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration.
-
For an agonist screen: Add test compounds directly to the cells.
-
Include appropriate agonist/antagonist controls.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase enzyme.
-
-
Signal Detection:
-
Equilibrate plates to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) that contains both the cell lysis buffer and the luciferin substrate.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Scenario C: Protein-Protein Interaction (PPI) Assay using AlphaScreen®
Scientific Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology for studying biomolecular interactions.[19] It uses two types of beads: a "Donor" bead that, when excited by light at 680 nm, converts ambient oxygen into singlet oxygen, and an "Acceptor" bead that contains a chemiluminescent substrate.[20] If the two beads are brought into close proximity (≤200 nm) by binding to two interacting partner proteins, the singlet oxygen from the Donor bead diffuses to the Acceptor bead, triggering a light-emitting cascade.[21][22] A small molecule that disrupts this interaction will prevent bead proximity and reduce the signal.
Protocol: PPI Disruption AlphaScreen® Assay
-
Reagent Preparation:
-
Protein A is biotinylated; Protein B is tagged with Glutathione S-transferase (GST).
-
Use Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads.
-
-
Assay Procedure (384-well, white ProxiPlate™):
-
Add test compound dilutions to the wells.
-
Add the biotinylated Protein A and GST-tagged Protein B.
-
Incubate for 30-60 minutes at room temperature to allow the proteins to interact and to allow the test compound to bind.
-
In subdued light, add a mixture of the Streptavidin-Donor and Anti-GST-Acceptor beads.
-
Controls:
-
Max Signal: All components except the test compound.
-
Min Signal: Omit one of the interacting proteins.
-
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow bead-protein binding.
-
Read the plate on an AlphaScreen-capable reader (e.g., EnVision®).
-
Assay Validation and Quality Control
Rigorous assay validation is essential to ensure that screening data is reliable and reproducible.[23][24] This process should be completed before initiating a full-scale screen.[25]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z-Factor (Z') | A measure of the statistical effect size, reflecting both the dynamic range of the signal and the data variation.[8] | Z' > 0.5 for a robust HTS assay. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | Generally, S/B > 3 is desirable, though this is assay-dependent. |
| Coefficient of Variation (%CV) | A measure of the data variability within a set of replicates (e.g., all positive or all negative controls). | %CV < 15% is typically acceptable. |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect the assay performance. | Determined empirically; should be higher than the final screening concentration. |
Assay Validation Workflow
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- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
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- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
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- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
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Application Notes and Protocols for the Use of 4-Methoxy-3-(methylthio)benzoic Acid in Cell Culture
Introduction: The Scientific Context
Substituted benzoic acid derivatives represent a rich scaffold in medicinal chemistry and drug discovery, with various analogs exhibiting a wide range of biological activities.[1] The strategic placement of functional groups on the aromatic ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. 4-Methoxy-3-(methylthio)benzoic acid is one such compound of interest for screening in various cell-based assays. Its methoxy and methylthio moieties, coupled with the carboxylic acid group, create a unique electronic and steric profile that warrants investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and application of this compound in a cell culture setting. Adherence to these protocols is crucial for ensuring experimental reproducibility and accurately interpreting biological data. The primary challenge in working with novel small molecules is achieving a stable, soluble form that is compatible with aqueous cell culture systems without introducing solvent-induced artifacts.[2]
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | |
| Appearance | Solid | [3] |
| CAS Number | 87346-53-0 | |
| Predicted Solubility | Good solubility is anticipated in aprotic polar solvents like DMSO and DMF.[4] | BenchChem |
The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In aqueous solutions, it is expected to be more soluble at a pH above its pKa, where it will exist in its deprotonated, more polar carboxylate form.[2] Conversely, at a pH below its pKa, it will be in its protonated, less soluble form.
Core Directive: The Dissolution Workflow
The following diagram illustrates the recommended workflow for preparing this compound for cell culture experiments, from initial dissolution to final application.
Caption: Recommended workflow for dissolving and applying this compound.
Experimental Protocols
Protocol 1: Primary Dissolution Protocol in DMSO
This is the recommended primary protocol due to the high likelihood of solubility of substituted benzoic acids in dimethyl sulfoxide (DMSO).[4]
Materials:
-
This compound (MW: 198.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 1.98 mg of this compound.
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
-
Protocol 2: Alternative pH-Mediated Aqueous Dissolution
This protocol can be attempted if the compound shows poor solubility in DMSO or if a DMSO-free solution is required. It leverages the acidic nature of the carboxylic acid group.[2]
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
pH meter
Procedure:
-
Initial Suspension:
-
Weigh the desired amount of the compound and place it in a sterile container.
-
Add a small volume of PBS or serum-free medium and mix to form a suspension.
-
-
Basification:
-
While stirring, add 1 M NaOH dropwise to the suspension.
-
Monitor the pH and continue adding NaOH until the compound dissolves. The pH will likely need to be raised significantly above the predicted pKa of the carboxylic acid (typically around 4-5 for benzoic acids).
-
-
Neutralization and Volume Adjustment:
-
Once dissolved, adjust the pH back to the desired physiological range (e.g., 7.2-7.4) using 1 M HCl. Be aware that the compound may precipitate out as the pH is lowered.
-
Bring the solution to the final desired volume with PBS or serum-free medium.
-
-
Sterilization and Use:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use this stock solution immediately, as the stability in an aqueous solution is unknown.
-
Validation and Quality Control
It is imperative to validate the dissolution protocol and to control for potential artifacts introduced by the solvent.
Solvent Cytotoxicity Assay
Before conducting experiments with this compound, the toxicity of the solvent vehicle (e.g., DMSO) on the specific cell line being used must be determined.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.
-
Vehicle Control Preparation: Prepare serial dilutions of DMSO (or the chosen solvent) in the cell culture medium to match the final concentrations that will be used in the experiment (e.g., 0.01%, 0.1%, 0.5%, 1%).
-
Treatment: Add the vehicle control dilutions to the cells. Also include a "medium only" control.
-
Incubation: Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Determine the highest concentration of the solvent that does not significantly impact cell viability (typically >90% viability is considered acceptable). This will be the maximum permissible solvent concentration for your experiments.[5]
The following diagram outlines the logic for determining the appropriate solvent concentration.
Caption: Logic for determining the maximum non-toxic solvent concentration.
Best Practices and Troubleshooting
-
Always use anhydrous DMSO: Water can reduce the solubility of many organic compounds in DMSO and can compromise the long-term stability of the stock solution.
-
Visual Inspection is Key: Before each use, thaw an aliquot and visually inspect for any precipitation. If crystals have formed, warm the tube to 37°C and vortex to redissolve.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of the compound in cell culture medium for each experiment. The stability of this compound in aqueous media at 37°C is unknown and may be limited.[6]
-
Include a Vehicle Control: In every experiment, a vehicle control group (cells treated with the same final concentration of DMSO or other solvent without the compound) is essential to distinguish the effects of the compound from those of the solvent.[2]
Conclusion
The successful use of this compound in cell culture hinges on a validated and consistently applied dissolution protocol. The primary recommendation is to prepare a concentrated stock solution in anhydrous DMSO, followed by appropriate aliquoting and storage to maintain compound integrity. Researchers must also diligently determine the maximum non-toxic concentration of the solvent vehicle for their specific cell line to ensure that the observed biological effects are attributable to the compound of interest and not to solvent-induced artifacts.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Talebi, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes, 12(1), 803. Retrieved from [Link]
-
Health Canada. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
-
PubMed. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
US EPA. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxy-3-methylpiperidin-1-yl)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. WebBook. Retrieved from [Link]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: 4-Methoxy-3-(methylthio)benzoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 4-Methoxy-3-(methylthio)benzoic acid. While direct literature on this specific molecule is nascent, its structural motifs—a methoxy-substituted benzoic acid and a methylthio group—are well-established pharmacophores. This document synthesizes data from structurally related compounds to project the therapeutic potential, outlines a plausible synthetic route, and provides detailed protocols for biological evaluation. The core rationale is built upon the principles of isosteric replacement and the known bioactivities of thioanisole and anisole derivatives, suggesting promising applications in anti-inflammatory and cytoprotective therapies.
Introduction: A Scaffold of Untapped Potential
Benzoic acid derivatives are a cornerstone of modern drug discovery, offering a versatile and modifiable scaffold for interacting with a multitude of biological targets.[1] The subject of this guide, this compound, presents a unique combination of functional groups poised for strategic exploitation in medicinal chemistry.
-
The Methoxy Group: A ubiquitous substituent in natural products and approved drugs, the methoxy group is a valuable tool for medicinal chemists.[2] It can enhance ligand-target binding, improve physicochemical properties such as solubility, and positively influence ADME (absorption, distribution, metabolism, and excretion) parameters.[2][3] Its character as a non-lipophilic "scout" allows for the exploration of protein binding pockets without significantly increasing the lipophilicity that can hinder drug development.[4]
-
The Methylthio Group: The sulfur-containing methylthio (thioanisole) moiety is another privileged functional group found in numerous bioactive compounds. Thioether-containing molecules have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antioxidant, and anticancer activities.[5][6]
The strategic placement of an electron-donating methoxy group and a lipophilic, polarizable methylthio group on the benzoic acid ring suggests a strong potential for novel biological activity. This guide will extrapolate from established knowledge to build a compelling case for the investigation of this compound as a lead scaffold in drug discovery programs.
Projected Therapeutic Applications & Mechanism of Action
Based on the known activities of its constituent fragments, this compound is projected to have significant potential in the following therapeutic areas:
-
Anti-Inflammatory Activity: Thiophene and other sulfur-containing compounds are known to inhibit key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX).[7][8] The methylthio group may contribute to the inhibition of these enzymes or modulate pro-inflammatory cytokine signaling.[8][9]
-
Antioxidant and Cytoprotective Effects: Phenolic and sulfur-containing compounds are well-documented for their antioxidant properties, acting as radical scavengers or inducers of phase II detoxifying enzymes.[10][11][12] The combination of the methoxy and methylthio groups may offer a synergistic effect, protecting cells from oxidative stress. This is particularly relevant for conditions like drug-induced nephrotoxicity, where related thioethers have shown protective effects.
Hypothetical Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
We hypothesize that this compound could exert anti-inflammatory effects by targeting upstream signaling cascades that lead to the production of inflammatory mediators. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Oxidative stress is a key activator of this pathway. The potential antioxidant properties of the title compound could reduce reactive oxygen species (ROS), thereby preventing the activation of IKK (IκB kinase), the degradation of IκBα, and the subsequent translocation of NF-κB to the nucleus. This would lead to decreased transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical route based on established organic chemistry principles, such as electrophilic aromatic substitution on an activated benzene ring.
Workflow Diagram:
Step-by-Step Methodology:
-
Chlorosulfonation:
-
In a fume hood, cool 4-methoxybenzoic acid in a round-bottom flask to 0°C in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-methoxy-3-(chlorosulfonyl)benzoic acid.
-
-
Reduction of the Sulfonyl Chloride:
-
Suspend the crude 4-methoxy-3-(chlorosulfonyl)benzoic acid in a suitable solvent like aqueous ethanol.
-
Add an excess of a reducing agent, such as zinc dust and hydrochloric acid, in portions while maintaining the temperature below 40°C.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-mercapto-4-methoxybenzoic acid.
-
-
S-Methylation:
-
Dissolve the 3-mercapto-4-methoxybenzoic acid in a suitable solvent (e.g., acetone or DMF) containing a base (e.g., potassium carbonate).
-
Add dimethyl sulfate dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours or until completion.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Disclaimer: This is a proposed synthetic route and has not been optimized. Appropriate safety precautions must be taken when handling hazardous reagents like chlorosulfonic acid and dimethyl sulfate.
Protocol 2: In Vitro Anti-Inflammatory Assay - COX-2 Inhibition
This protocol describes a common method to evaluate the direct inhibitory effect of a compound on the COX-2 enzyme, a key target in anti-inflammatory drug discovery.
Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of cyclooxygenase (COX). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in the reaction buffer.
-
Plate Setup:
-
To each well of a 96-well plate, add 150 µL of reaction buffer.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Add 10 µL of the COX-2/Heme solution to all wells except the blank. .
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing arachidonic acid and TMPD in the reaction buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
As direct experimental data for this compound is not yet available, the following table presents a compilation of reported activities for structurally analogous compounds to provide a predictive context for its potential efficacy.
Table 1: Biological Activities of Structurally Related Compounds
| Compound/Derivative Class | Therapeutic Area | Biological Target/Assay | Reported Activity (IC50 / % Inhibition) | Reference |
| Thiazole Derivatives | Anti-inflammatory | iNOS Inhibition | Active, reduces NO synthesis | [10] |
| Thiophene Derivatives | Anti-inflammatory | 5-Lipoxygenase (5-LOX) | IC50 = 29.2 µM | [8] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Anti-inflammatory | 12-Lipoxygenase (12-LOX) | Nanomolar potency | [13] |
| 4-methylthio-3-butenyl isothiocyanate | Anticancer/Apoptosis | Colon Cancer Cell Lines | Dose-dependent reduction in proliferation | [12] |
| Thiazole/Thiazolidinone Derivatives | Antioxidant | Radical Scavenging Assays | High activity, exceeds BHT | [11][14] |
Conclusion and Future Directions
This compound is a structurally intriguing molecule that combines the favorable medicinal chemistry attributes of both methoxy and methylthio functional groups. Based on a comprehensive analysis of related compounds, this scaffold holds significant promise as a starting point for the development of novel anti-inflammatory and antioxidant agents. The proposed synthetic and screening protocols provided in this guide offer a clear path for researchers to begin investigating its therapeutic potential. Future work should focus on the successful synthesis of the compound, confirmation of its activity in a panel of in vitro and in vivo models of inflammation and oxidative stress, and subsequent structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.
References
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
- MDPI. (n.d.).
- Gondkar, A. S., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 737–745.
- PubMed. (n.d.). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives.
- Li, H., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5914.
- Wikipedia. (n.d.). Thioanisole.
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 689.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Organic Syntheses. (n.d.). 4.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Wikipedia. (n.d.). Hydrogen peroxide.
- MDPI. (n.d.). Anti-Inflammatory Activity of Natural Products.
- MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
- PubMed. (n.d.). Thiazoles and thiazolidinones as antioxidants.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylbenzoic acid.
- RSC Publishing. (n.d.). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.
- NIH. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- NIH. (n.d.). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.
- De Gianni, E., et al. (2008). Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. Journal of Agricultural and Food Chemistry, 56(4), 1256–1262.
- MDPI. (n.d.). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity.
- Benchchem. (n.d.). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
- PubMed. (n.d.). Synthesis and biological activities of novel amine-derived bis-azoles as potential antibacterial and antifungal agents.
- MDPI. (n.d.). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative.
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of 4-Methoxy-3-(methylthio)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-3-(methylthio)benzoic acid, a key intermediate in pharmaceutical and materials science research. Two primary synthetic routes are detailed, with a focus on scalability, efficiency, and mechanistic understanding. The primary recommended pathway proceeds via a robust sequence involving ortho-thiolation of 4-methoxyphenol followed by carboxylation. An alternative route, centered on the Newman-Kwart rearrangement, is also discussed, offering a different strategic approach. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable synthesis of this valuable compound.
Introduction
This compound is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of bioactive molecules and functional materials. Its unique substitution pattern, featuring methoxy, methylthio, and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and agrochemical development. The development of a scalable and cost-effective synthetic route is crucial for enabling its broader application.
This application note details two strategic approaches to the synthesis of this compound, with a primary focus on a logical and scalable pathway commencing from the readily available starting material, 4-methoxyphenol.
Recommended Synthetic Pathway: Ortho-Thiolation and Carboxylation
This route is recommended for its high degree of regioselectivity and the use of well-established, scalable reactions. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound via ortho-thiolation and carboxylation.
Part 1: Synthesis of 4-Methoxy-3-(methylthio)phenol
The initial step involves the regioselective introduction of a methylthio group at the ortho-position to the hydroxyl group of 4-methoxyphenol. This is achieved through a directed ortho-lithiation followed by quenching with an electrophilic sulfur source.
Protocol 1: Synthesis of 4-Methoxy-3-(methylthio)phenol
-
Materials:
-
4-Methoxyphenol
-
Potassium hydroxide (KOH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyl disulfide ((CH₃S)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of 4-methoxyphenol (1 equivalent) in anhydrous THF under an inert atmosphere (nitrogen or argon), add potassium hydroxide (1.1 equivalents) at 0 °C. b. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the potassium phenolate. c. Cool the reaction mixture to -78 °C and slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. d. Stir the mixture at -78 °C for 2 hours. e. Add dimethyl disulfide (1.2 equivalents) dropwise at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. h. Extract the aqueous layer with ethyl acetate (3 x). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-(methylthio)phenol.
Part 2: Synthesis of this compound
The second part of the synthesis involves the conversion of the phenolic intermediate to the final benzoic acid product via a Grignard carboxylation.
Protocol 2: Synthesis of 4-Methoxy-3-(methylthio)bromobenzene
-
Materials:
-
4-Methoxy-3-(methylthio)phenol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure: a. Dissolve 4-methoxy-3-(methylthio)phenol (1 equivalent) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C and add phosphorus tribromide (0.5 equivalents) dropwise. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Carefully quench the reaction by pouring it over ice water. e. Separate the organic layer, and extract the aqueous layer with DCM (2 x). f. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methoxy-3-(methylthio)bromobenzene.
Protocol 3: Grignard Carboxylation to this compound
-
Materials:
-
4-Methoxy-3-(methylthio)bromobenzene
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice) or gas
-
Hydrochloric acid (HCl), 3 M
-
-
Procedure: a. In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine. b. Add a small portion of a solution of 4-methoxy-3-(methylthio)bromobenzene (1 equivalent) in anhydrous THF to the magnesium turnings. c. Initiate the Grignard reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux. d. After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. e. Cool the Grignard solution to -78 °C and carefully add crushed dry ice or bubble CO₂ gas through the solution. f. Allow the mixture to warm to room temperature and stir for 2 hours. g. Quench the reaction by the slow addition of 3 M HCl at 0 °C. h. Extract the product with ethyl acetate (3 x). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Alternative Synthetic Pathway: Newman-Kwart Rearrangement
An alternative approach to introduce the methylthio group is via the Newman-Kwart rearrangement.[1][2] This thermal rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol.
Caption: Alternative synthesis via the Newman-Kwart rearrangement starting from vanillic acid.
This route begins with a more functionalized starting material, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), to avoid a separate carboxylation step.
Key Steps:
-
Esterification: The carboxylic acid of vanillic acid is first protected as a methyl ester.
-
Thiocarbamate Formation: The phenolic hydroxyl group is reacted with dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically >200 °C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate.[2] The driving force for this reaction is the formation of a more stable C=O bond from a C=S bond.[3]
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to the corresponding thiophenol.
-
Methylation: The thiophenol is methylated using a suitable methylating agent like methyl iodide.
-
Saponification: The methyl ester is hydrolyzed to the final carboxylic acid product.
While this route is elegant, the high temperatures required for the Newman-Kwart rearrangement can be a challenge for scalability and may not be compatible with all functional groups.[4] Milder, catalyzed versions of this rearrangement have been developed but may add to the cost and complexity of the process.[3]
Data Summary
| Reaction Step | Key Reagents | Typical Yield | Scale-up Considerations |
| Ortho-thiolation | n-BuLi, (CH₃S)₂ | 60-75% | Cryogenic temperatures, handling of pyrophoric n-BuLi. |
| Bromination | PBr₃ | >90% | Exothermic reaction, careful quenching. |
| Grignard Carboxylation | Mg, CO₂ | 70-85% | Anhydrous conditions are critical, efficient CO₂ addition. |
| Newman-Kwart | Heat (>200 °C) | 70-90% | High energy input, potential for side products.[5] |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. For scalability and reliability, the ortho-thiolation of 4-methoxyphenol followed by Grignard carboxylation is the recommended pathway. This route utilizes well-understood and scalable reactions, offering good overall yields and high purity of the final product. The Newman-Kwart rearrangement presents a viable alternative, particularly if starting from a pre-functionalized benzoic acid derivative, though the high-temperature conditions require careful consideration for large-scale production. The choice of synthetic route will ultimately depend on the available starting materials, equipment, and the desired scale of production.
References
-
Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via O-Aryl Thiocarbamates. J. Org. Chem.1966 , 31 (12), 3980–3984. [Link]
-
Kwart, H.; Evans, E. R. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates. J. Org. Chem.1966 , 31 (2), 410–413. [Link]
-
Niclas, N. A.; et al. Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. J. Am. Chem. Soc.2015 , 137 (50), 15684–15687. [Link]
-
Chem-Station. Newman-Kwart Rearrangement. [Link]
Sources
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- 2. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-(methylthio)benzoic Acid
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and overcome common experimental hurdles.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will focus on a common synthetic route starting from the readily available and renewable resource, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1][2] The core of this synthesis involves two key transformations: the introduction of a thiol group ortho to the hydroxyl group of vanillic acid, followed by the methylation of this thiol. Careful control of reaction conditions is paramount to success.
Proposed Synthetic Pathway
A plausible and efficient synthetic route from vanillic acid to this compound is a two-step process. This pathway is designed to maximize regioselectivity and yield.
Caption: Proposed two-step synthesis of this compound from vanillic acid.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Sulfenylation of Vanillic Acid
The introduction of the thiol group at the 3-position is a critical step. A common method is the reaction of vanillic acid with a sulfenylating agent.[3][4]
Issue 1.1: Low or No Conversion to 3-Mercapto-4-methoxybenzoic acid
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient activation of the aromatic ring | Ensure the reaction is carried out under appropriate pH conditions. The phenoxide form of vanillic acid is more reactive towards electrophilic substitution. The addition of a mild base can facilitate this. | The hydroxyl group is an activating group, and its deprotonation to a phenoxide significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. |
| Low reactivity of the sulfenylating agent | Consider using a more reactive sulfenylating agent. For instance, if using dimethyl disulfide with an acid catalyst, consider alkanesulfenyl chlorides which are generally more reactive.[3] | The reactivity of the sulfenylating agent is crucial. Sulfenyl chlorides are more electrophilic than disulfides and can react under milder conditions. |
| Steric hindrance | Optimize the reaction temperature and time. Prolonged reaction times at slightly elevated temperatures may be necessary to overcome the steric hindrance from the adjacent methoxy and carboxylic acid groups. | Steric hindrance can increase the activation energy of the reaction. Providing more thermal energy and allowing for a longer reaction time can help overcome this barrier. |
Issue 1.2: Poor Regioselectivity (Formation of Isomers)
| Possible Cause | Recommended Solution | Scientific Rationale |
| Reaction conditions favoring alternative substitution patterns | Carefully control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. The choice of solvent can also influence regioselectivity. | The directing effects of the hydroxyl and methoxy groups primarily favor substitution at the 5-position. However, the 3-position can also be targeted. Kinetic versus thermodynamic control can play a role, with lower temperatures often providing better selectivity. |
| Use of a non-selective sulfenylating agent | Employ a bulkier sulfenylating agent. The steric bulk can favor substitution at the less hindered position. | A sterically demanding electrophile will preferentially attack the more accessible position on the aromatic ring. |
Issue 1.3: Side Reactions (e.g., Oxidation)
| Possible Cause | Recommended Solution | Scientific Rationale |
| Presence of oxidizing agents or atmospheric oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are deoxygenated. | Phenols and thiols are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities. |
| Decomposition of the sulfenylating agent | Add the sulfenylating agent slowly and at a controlled temperature. | Some sulfenylating agents can be thermally unstable and decompose, leading to undesired side products. |
Step 2: Methylation of 3-Mercapto-4-methoxybenzoic acid
This step involves the S-methylation of the newly introduced thiol group.
Issue 2.1: Incomplete Methylation
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficiently basic conditions | Ensure the presence of a suitable base (e.g., potassium carbonate, sodium hydroxide) to deprotonate the thiol to the more nucleophilic thiolate. | The thiolate anion is a much stronger nucleophile than the neutral thiol, and its formation is essential for an efficient SN2 reaction with the methylating agent. |
| Low reactivity of the methylating agent | Use a more reactive methylating agent. Dimethyl sulfate is generally effective.[5] If using methyl iodide, ensure it is fresh as it can decompose over time. | The leaving group ability of the methylating agent is important. Sulfate and iodide are excellent leaving groups, facilitating the nucleophilic attack by the thiolate. |
| Poor solubility of the starting material | Choose a solvent system in which the starting material and reagents are soluble. A polar aprotic solvent like DMF or acetonitrile is often a good choice. | For a bimolecular reaction to occur efficiently, the reactants must be in the same phase. |
Issue 2.2: O-Methylation or Esterification of the Carboxylic Acid
| Possible Cause | Recommended Solution | Scientific Rationale |
| Harsh reaction conditions | Use milder basic conditions and a stoichiometric amount of the methylating agent. Overly strong bases or a large excess of the methylating agent can lead to methylation of the less acidic phenolic hydroxyl group or the carboxylic acid. | The thiol is significantly more acidic than the phenolic hydroxyl group, and its conjugate base is a softer nucleophile, favoring reaction at the sulfur atom. However, under forcing conditions, the harder oxygen nucleophiles can also react. |
| Choice of methylating agent | Dimethyl sulfate under controlled pH is often selective for the more acidic proton. | The selectivity of methylation can be controlled by the choice of base and methylating agent.[6] |
Issue 2.3: Oxidation of the Thiol to Disulfide
| Possible Cause | Recommended Solution | Scientific Rationale |
| Presence of air during the reaction | Perform the methylation under an inert atmosphere. | Thiolates are highly susceptible to oxidation by atmospheric oxygen to form disulfides, which will appear as a significant impurity and reduce the yield of the desired product. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound?
A1: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an excellent and readily available starting material.[1][2] It is a naturally derived compound, making it a cost-effective and sustainable choice.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the sulfenylation and methylation steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What is the best way to purify the final product?
A3: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary. The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
Q4: I am seeing the formation of dimethyl disulfide in my reaction. What is the cause and how can I prevent it?
A4: The formation of dimethyl disulfide (DMDS) can occur from the decomposition or side reactions of sulfur-containing reagents, particularly if the reaction is carried out at high temperatures or in the presence of certain impurities.[7] To minimize its formation, ensure that your reagents are pure, and maintain careful temperature control. Running the reaction under an inert atmosphere can also be beneficial.
Q5: Can I protect the carboxylic acid group before performing the sulfenylation and methylation steps?
A5: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy. This can prevent potential side reactions at the carboxylic acid group, although it will add two extra steps to your synthesis (protection and deprotection). The choice to protect will depend on the specific reaction conditions you employ.
Experimental Protocols
Protocol 1: Synthesis of 3-Mercapto-4-methoxybenzoic acid (Intermediate)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a mild base such as potassium carbonate (1.1 equivalents) to the solution and stir until the vanillic acid has dissolved.
-
Sulfenylation: At room temperature, slowly add dimethyl disulfide (1.2 equivalents) followed by an acid catalyst (e.g., a catalytic amount of phosphoric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl until the pH is acidic.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve 3-Mercapto-4-methoxybenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF under an inert atmosphere.
-
Base Addition: Add a base such as potassium carbonate (2.2 equivalents) and stir the mixture.
-
Methylation: Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Vanillic Acid | C₈H₈O₄ | 168.15 | White to off-white powder |
| 3-Mercapto-4-methoxybenzoic acid | C₈H₈O₃S | 184.21 | - |
| This compound | C₉H₁₀O₃S | 198.24 | - |
Logical Relationships in Troubleshooting
Caption: A workflow diagram illustrating the logical relationships in troubleshooting common synthesis issues.
References
-
Electrochemical sulfinylation of phenols with sulfides: a metal- and oxidant-free cross-coupling for the synthesis of aromatic sulfoxides. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 12, 2026, from [Link]
- Farah, B. S., & Gilbert, E. E. (1963). Alkylmercaptophenols by Sulfenylation of Phenols. The Journal of Organic Chemistry, 28(10), 2807–2808.
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC. Retrieved January 12, 2026, from [Link]
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Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2021). MDPI. Retrieved January 12, 2026, from [Link]
- Fujisawa, T., & Kakutani, M. (1974). Sulfenylation of hindered phenols with aryl disulfides. The Journal of Organic Chemistry, 39(14), 2063–2065.
-
vanillic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Retrieved January 12, 2026, from [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
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Sulfenic acid chemistry, detection and cellular lifetime. (2015). PMC. Retrieved January 12, 2026, from [Link]
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Vanillic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). PMC. Retrieved January 12, 2026, from [Link]
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Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]
- Method for synthesizing 4-mercaptobenzoate. (n.d.). Google Patents.
-
Vanillic acid, a metabolite of 4-hydroxy-3-methoxyphenylglycol and 4-hydroxy-3-methoxymandelic acid in man. (1984). PubMed. Retrieved January 12, 2026, from [Link]
-
4-(Methylthio)benzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
3-METHOXY-4-METHYLBENZOIC ACID. (n.d.). Gsrs. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Methylation of p-hydroxybenzoic acid with Me2SO4. (2024). Reddit. Retrieved January 12, 2026, from [Link]
-
Electrochemical oxidation of vanillic acid by electro-Fenton process: Toward a novel route of protocatechuic acid electrosynthesis. (2018). Arabian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
- Production of vanillic acid. (n.d.). Google Patents.
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
4-(Methylthio)benzoic acid. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]
-
Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (2020). PMC. Retrieved January 12, 2026, from [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved January 12, 2026, from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. (n.d.). Google Patents.
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 12, 2026, from [Link]
-
Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Electrochemical oxidation of vanillic acid by electro-Fenton process: Toward a novel route of protocatechuic acid electrosynthesis. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-3-(methylthio)benzoic acid
Introduction:
Welcome to the technical support guide for 4-Methoxy-3-(methylthio)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages fundamental chemical principles and data from structurally similar compounds to provide robust troubleshooting strategies. Our approach is grounded in an understanding of the compound's key functional groups: a carboxylic acid, a methoxy group, and a methylthio group on a benzoic acid backbone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this compound is governed by a combination of its structural features:
-
Benzoic Acid Backbone: The aromatic ring is inherently nonpolar and hydrophobic, which tends to decrease solubility in aqueous solutions.[1]
-
Carboxylic Acid Group (-COOH): This is a polar group that can act as a hydrogen bond donor and acceptor. Its key feature is its acidity, allowing for deprotonation in basic solutions to form a highly soluble carboxylate salt.[1]
-
Methoxy Group (-OCH3): The methoxy group is of intermediate polarity and can participate in hydrogen bonding, which can influence solubility.[2]
-
Methylthio Group (-SCH3): This group is also of intermediate polarity. While the sulfur can engage in some polar interactions, the methyl component adds to the molecule's lipophilicity or non-polar character.[1]
Q2: I'm observing very low solubility in water. Is this expected?
A2: Yes, low to slight solubility in water is anticipated.[1] The hydrophobic nature of the benzene ring and the methylthio group counteracts the solubilizing effect of the polar carboxylic acid and methoxy groups.[1] Similar benzoic acid derivatives, like 4-methoxybenzoic acid, are also sparingly soluble in water.[2][3]
Q3: How does pH impact the aqueous solubility of this compound?
A3: The solubility of this compound is expected to be highly pH-dependent.[1][4] As a carboxylic acid, it will be significantly more soluble in basic (alkaline) conditions.[5][6] In a basic solution, the carboxylic acid group (-COOH) deprotonates to form a carboxylate salt (-COO⁻), which is an ion and thus much more soluble in water.[1][7] Conversely, in acidic solutions, the compound will remain in its less soluble, protonated form.
Q4: What is the estimated pKa of this compound, and why is it important?
Q5: Which organic solvents are likely to be effective for dissolving this compound?
A5: Based on its structure, good solubility is expected in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as methanol and ethanol.[1] The solubility in nonpolar solvents like hexane or toluene is expected to be poor.[1]
Troubleshooting Guides
Issue 1: My compound will not dissolve in my aqueous buffer for an in vitro assay.
Cause: The pH of your buffer is likely at or below the pKa of the carboxylic acid, keeping the compound in its poorly soluble, neutral form.
Solutions:
-
pH Adjustment:
-
Step 1: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.
-
Step 2: Gradually add small aliquots of this stock solution to your aqueous buffer while stirring.
-
Step 3: If precipitation occurs, increase the pH of the buffer. A good starting point is a pH of 7.4 (physiological pH), but you may need to go higher (e.g., pH 8.0-9.0) to achieve complete dissolution.[5] Use a dilute solution of NaOH or another suitable base to adjust the pH.
-
-
Use of Co-solvents:
-
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds in aqueous solutions.[9][10]
-
Protocol: Prepare your aqueous buffer containing a small percentage of a co-solvent, such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[9][11] It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological system of your assay.[9]
-
Issue 2: The compound dissolves initially with pH adjustment but then precipitates over time.
Cause: This can be due to a few factors, including a supersaturated solution that is not stable, or interaction with other components in your media.
Solutions:
-
Optimize the pH and Concentration: You may be exceeding the solubility limit at that specific pH. Try working with a slightly lower final concentration of your compound or a slightly higher pH.
-
Consider a Different Salt Form: If you are forming the salt in situ with a base like NaOH, you could consider preparing a more stable salt form of the compound (e.g., a potassium or tromethamine salt) beforehand.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to stabilize the dissolved compound and prevent precipitation.[12]
Issue 3: I need to prepare a high-concentration stock solution.
Cause: The inherent solubility of the compound limits the maximum achievable concentration.
Solutions:
-
Organic Solvents: For high-concentration stocks, a purely organic solvent is your best option. Based on the predicted solubility, the following are recommended:
-
Heating: For some compounds, gently warming the solution can increase the amount of solute that dissolves. However, be cautious about the thermal stability of your compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
In a separate container, prepare your desired aqueous buffer.
-
While vigorously stirring the buffer, slowly add the dissolved compound dropwise.
-
Monitor the pH of the solution. If precipitation occurs, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the precipitate dissolves.
-
Adjust the final volume with the buffer.
Protocol 2: Screening for a Suitable Co-Solvent System
-
Prepare several small-volume test solutions of your aqueous buffer, each containing a different co-solvent (e.g., 5% ethanol, 5% propylene glycol, 5% PEG 400).
-
Prepare a high-concentration stock of your compound in the chosen co-solvent.
-
Add the compound stock to each of the co-solvent/buffer solutions to reach your target final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours) to assess solubility and stability.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH < 6) | Low to Slight | The hydrophobic nature of the aromatic ring and methylthio group dominates.[1] |
| Aqueous (Basic) | Buffers (pH > 8) | Good | Formation of the highly soluble carboxylate salt.[1][7] |
| Polar Protic | Methanol, Ethanol | Moderate | The alcohol can interact with both polar and nonpolar parts of the molecule.[1] |
| Polar Aprotic | DMSO, DMF | Good | These solvents are effective at solvating both polar and nonpolar moieties.[1] |
| Nonpolar | Hexane, Toluene | Poor | The molecule's polar functional groups prevent dissolution in nonpolar solvents.[1] |
Visualization
Diagram 1: Decision Workflow for Solubilizing this compound
Caption: A decision tree for selecting a solubilization strategy.
References
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Available at: [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]
-
Solubility Enhancement Techniques | Pharmaguideline. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Methods to boost solubility - IJSDR. Available at: [Link]
-
Acidity of Carboxylic Acids - HCPG. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
What is the standard pH of carboxylic acids? - Quora. Available at: [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at: [Link]
-
Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Available at: [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]
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Technical Support Center: Crystallization of 4-Methoxy-3-(methylthio)benzoic acid
Welcome to the technical support center for the crystallization of 4-Methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this information based on established principles of physical chemistry and extensive laboratory experience.
Fundamentals of this compound Crystallization
Understanding the physicochemical properties of this compound is the first step in developing a robust crystallization protocol. The molecule's structure, featuring a carboxylic acid, a methoxy group, and a methylthio group, dictates its solubility and crystal packing behavior.
| Property | Value | Source |
| Molecular Formula | C9H10O3S | N/A |
| Molecular Weight | 198.24 g/mol | N/A |
| Appearance | Typically an off-white or pale solid | Inferred from similar compounds[1] |
| Melting Point | Not readily available; requires experimental determination | N/A |
| General Solubility | Expected to be soluble in many organic solvents and poorly soluble in non-polar solvents and water.[1] | Inferred from structure |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may face during the crystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue that typically indicates that the solution is not supersaturated. Supersaturation is the essential driving force for crystallization. If the concentration of the solute is below its solubility limit at a given temperature, crystals will not form.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[3] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. A seed crystal provides a template for further crystal growth.[4]
-
-
Increase Concentration:
-
If nucleation techniques fail, your solution is likely too dilute.[5] Gently heat the solution to evaporate some of the solvent.[6] Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution, trapping impurities.[5] After reducing the volume, allow the solution to cool slowly again.
-
-
Cool to a Lower Temperature:
Q2: My crystallization has resulted in a very low yield. What are the potential causes and how can I improve it?
A2: A low yield is often a result of using too much solvent or incomplete crystallization. [5][7] Every compound has some residual solubility even in a cold solvent, so some loss to the mother liquor is inevitable. However, this can be minimized.
Potential Causes & Solutions:
-
Excess Solvent: The most common reason for low yield is dissolving the crude product in too much hot solvent.[5]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[8] This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.[5][9]
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration to keep the solution from cooling prematurely.
-
-
Incomplete Cooling: Ensure the solution has been thoroughly cooled for a sufficient amount of time to allow for maximum crystal formation before filtration.[7]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.
Q3: Instead of crystals, my product has separated as an oil. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is exceeded too rapidly. [5] The resulting oil can trap impurities and is often difficult to solidify.
Troubleshooting Oiling Out:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[5] This lowers the saturation point, so the compound will begin to crystallize at a lower temperature.
-
Slower Cooling: Rapid cooling encourages oiling out.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask with paper towels can help slow the cooling process.[5]
-
Change Solvents: The chosen solvent may not be suitable. A solvent with a lower boiling point or a solvent system where the compound has slightly lower solubility at higher temperatures may be necessary.
-
Charcoal Treatment: Highly impure samples are more prone to oiling out because impurities can depress the melting point.[5] A charcoal treatment can remove some of these impurities.[9]
Q4: My final product is colored, but the pure compound should be white. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal. [9]
Protocol for Decolorization:
-
Dissolve the crude this compound in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent boiling over when the charcoal is added.[9]
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[9]
-
Reheat the solution to boiling for a few minutes while stirring or swirling.
-
Perform a hot gravity filtration to remove the charcoal.[3][9] The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize as usual.
Experimental Protocols and Workflows
Systematic Solvent Selection for Crystallization
Choosing the right solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[2]
Step-by-Step Protocol:
-
Initial Screening: Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add Solvents: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate will not dissolve the compound at this stage.[3]
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at or near the solvent's boiling point.[8]
-
Cooling: Allow the solutions that dissolved upon heating to cool to room temperature, and then in an ice bath. A good solvent will produce a large quantity of crystals.[8]
-
Evaluation: The best solvent will dissolve the product completely when hot and result in significant crystal formation upon cooling.
Troubleshooting Decision Tree: No Crystal Formation
References
- SOP: CRYSTALLIZATION. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Recrystallization. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- Recrystallization - Single Solvent. (n.d.).
- ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing.
- Chem-Impex. (n.d.). 4-Methoxy-3-methylbenzoic acid.
- Science Notes and Projects. (2013, May 29). Solutions to Common Crystal Growing Problems.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Jack Westin. (n.d.). Recrystallization. Organic Chemistry.
- PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid.
- PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)benzoic acid.
- Recrystallization and Crystallization. (n.d.).
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- RECRYSTALLISATION. (n.d.).
- Reddit. (2024, January 18). Troubleshooting: First time grower of alum crystals. r/crystalgrowing.
- BenchChem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-(methylthio)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Understanding the Core Synthesis: An Overview
The synthesis of this compound typically involves an electrophilic aromatic substitution reaction on a substituted benzoic acid derivative. The strategic placement of the methoxy and methylthio groups is governed by the directing effects of the substituents on the aromatic ring.
The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[1] Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring.[2][3] This interplay of electronic effects is crucial for achieving the desired regioselectivity.
A common synthetic approach starts with 4-methoxybenzoic acid (p-anisic acid) and introduces the methylthio group at the ortho position relative to the methoxy group.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
A common and effective strategy is the direct thiomethylation of 4-methoxybenzoic acid. This involves an electrophilic substitution reaction where a "CH₃S⁺" equivalent is introduced onto the aromatic ring. The strong ortho-, para-directing effect of the methoxy group guides the incoming electrophile to the position adjacent to it.
Q2: What are the typical starting materials and reagents for this synthesis?
-
Starting Material: 4-Methoxybenzoic acid (p-anisic acid) is the most common precursor.
-
Thiomethylating Agent: A source of the methylthio group is required. Common reagents include dimethyl sulfoxide (DMSO) activated by an acid chloride (like thionyl chloride), or a combination of dimethyl disulfide (DMDS) and a strong acid.[4]
-
Solvent: A non-reactive, aprotic solvent is typically used. Dichloromethane (DCM) or chloroform are common choices.
-
Catalyst: A Lewis acid or a strong protic acid is often necessary to generate the electrophilic sulfur species.
Q3: Why is regioselectivity a key consideration in this synthesis?
Regioselectivity refers to the control of the position at which the methylthio group is introduced. The methoxy group strongly directs incoming electrophiles to the ortho and para positions.[5][6] Since the para position is already occupied by the carboxylic acid group, the substitution is directed to the ortho position (C3). The deactivating, meta-directing nature of the carboxylic acid group further disfavors substitution at the positions ortho and para to it, reinforcing the desired outcome.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently Activated Electrophile: The thiomethylating agent may not be generating a sufficiently reactive electrophile. 2. Reaction Temperature Too Low: The activation energy for the reaction may not be met.[7] 3. Deactivated Starting Material: The electron-withdrawing nature of the carboxylic acid group can make the ring less reactive. | 1. Increase Catalyst Concentration or Use a Stronger Lewis Acid: Consider using a stronger Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to enhance the electrophilicity of the sulfur reagent. 2. Gradual Temperature Increase: Cautiously increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC. 3. Use a More Activated Starting Material (if possible): If the direct thiomethylation of 4-methoxybenzoic acid is problematic, consider an alternative route starting from a more activated precursor. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction Conditions Too Harsh: High temperatures or highly reactive reagents can overcome the directing effects of the substituents.[8] 2. Side Reactions: The reagents may be reacting with other functional groups in the molecule. | 1. Milder Reaction Conditions: Lower the reaction temperature and use a less reactive thiomethylating agent. 2. Protecting Groups: Consider protecting the carboxylic acid group as an ester to reduce its deactivating effect and potential for side reactions. The ester can be hydrolyzed in a subsequent step. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Reagent: An inadequate amount of the thiomethylating agent was used. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Stoichiometry Adjustment: Ensure at least a stoichiometric amount (or a slight excess) of the thiomethylating agent is used. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and any side products may have similar polarities, making separation by column chromatography challenging. 2. Product is Water Soluble: If the product is in its carboxylate salt form, it will be soluble in the aqueous layer during workup.[9] | 1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system. 2. Acidic Workup: During the workup, ensure the aqueous layer is acidified to a pH of 1-2 to protonate the carboxylic acid, making it less water-soluble and extractable into an organic solvent.[10] |
IV. Experimental Protocols
Protocol 1: Direct Thiomethylation of 4-Methoxybenzoic Acid
This protocol outlines a general procedure for the direct thiomethylation of 4-methoxybenzoic acid using dimethyl sulfoxide (DMSO) and an activating agent.
Materials:
-
4-Methoxybenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Thionyl chloride (SOCl₂) or other suitable activating agent
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Addition of DMSO: Add dimethyl sulfoxide (2.0-3.0 eq) to the solution.
-
Activation: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
V. Understanding Potential Side Reactions
A critical aspect of optimizing any synthesis is understanding and mitigating potential side reactions.
1. Polysubstitution:
-
Cause: The strongly activating methoxy group can promote the addition of more than one methylthio group, especially under harsh reaction conditions.
-
Mitigation: Use milder conditions (lower temperature, less reactive electrophile) and carefully control the stoichiometry of the reagents.
2. Oxidation of the Thioether:
-
Cause: The methylthio group can be oxidized to a sulfoxide or sulfone, particularly if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Mitigation: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup. Avoid unnecessarily high temperatures.
3. Reaction at the Carboxylic Acid:
-
Cause: The carboxylic acid group can react with some of the reagents. For instance, thionyl chloride can convert the carboxylic acid to an acyl chloride.
-
Mitigation: If this is a significant issue, protect the carboxylic acid as an ester before carrying out the thiomethylation. The ester can be subsequently hydrolyzed.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
VI. References
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Quora. Why is the carboxylic group in benzoic group a meta-directing group? Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Allen. Explain the position of electrophilic substitution in benzoic acid. Available at: [Link]
-
DiVA. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Selective ortho-alkylation of phenols with sulphoxides via[2][6]sigmatropic rearrangement: synthesis of coumarins. Available at: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available at: [Link]
-
CDC Stacks. Supporting Information. Available at: [Link]
-
Google Patents. CN101712641A - Method for preparing methylthio benzoic acid. Available at:
-
Organic Syntheses. 4. Available at: [Link]
-
Reddit. Any troubleshooting for a reaction work-up? Available at: [Link]
-
ResearchGate. Starting materials for synthesis using 3-(Methylthio)benzoic acid. Available at: [Link]
-
CommonOrganicChemistry.com. Common Reagents in Organic Chemistry. Available at: [Link]
-
Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid. Available at:
-
Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Available at:
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
RSC Publishing. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Organic Chemistry Portal. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Stack Exchange. Selective alkylation of carboxylic acid versus phenol. Available at: [Link]
-
PubMed. Catalytic intermolecular ortho-arylation of phenols. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available at: [Link]
-
PubChem. 4-(Methylthio)benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available at: [Link]
-
University of Calgary. Ch17 Reactions of Aromatic Compounds. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. quora.com [quora.com]
- 3. Explain the position of electrophilic substitution in benzoic acid. [allen.in]
- 4. Selective ortho-alkylation of phenols with sulphoxides via[2,3]sigmatropic rearrangement: synthesis of coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 9. How To [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Methoxy-3-(methylthio)benzoic acid
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Question 1: My final product shows a significant amount of a non-polar impurity, which I suspect is the methyl ester of my target molecule. How can I fix this?
Answer:
This is a very common side reaction, especially when using methylating agents like dimethyl sulfate (DMS) or methyl iodide in the presence of a base.
-
Causality: The carboxylate anion, formed under basic conditions, is a competing nucleophile with the phenoxide or thiolate, leading to the formation of a methyl ester. While the phenoxide is generally more nucleophilic than the carboxylate, under certain conditions, esterification can be significant.[1]
-
Immediate Solution (Work-up Modification): You can hydrolyze the methyl ester back to the carboxylic acid in situ at the end of the reaction. After the primary reaction is complete, add an excess of aqueous sodium hydroxide or potassium hydroxide solution and heat the reaction mixture (typically refluxing for a few hours).[2] This will saponify the ester. Monitor the hydrolysis by TLC until the ester spot disappears. Then, proceed with the standard acidic work-up to precipitate your desired carboxylic acid.
-
Preventative Measure (Reaction Optimization):
-
Protecting Groups: A more elegant but longer route involves protecting the carboxylic acid functionality before the methylation step. Common protecting groups for carboxylic acids include esters that can be cleaved under conditions that do not affect the rest of the molecule (e.g., a t-butyl ester cleaved with mild acid).
-
Stoichiometry and Base Control: Carefully controlling the stoichiometry of the base can minimize the formation of the carboxylate anion. However, this is often difficult to achieve practically.
-
Question 2: The yield of my reaction is low, and I have a significant amount of the starting material, vanillic acid, remaining. What went wrong?
Answer:
Incomplete conversion of the starting material is a frequent issue. Several factors could be at play.
-
Causality:
-
Insufficient Reagents: The stoichiometry of your reagents, particularly the electrophile for the introduction of the methylthio group or the methylating agent, might be insufficient.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low to achieve a reasonable reaction rate.
-
Poor Solubility: The starting material or key intermediates may have poor solubility in the chosen solvent system, limiting the reaction rate.
-
Base Strength: The base used may not be strong enough to fully deprotonate the hydroxyl group of vanillic acid, which is necessary for the subsequent nucleophilic attack.
-
-
Solutions:
-
Reagent Stoichiometry: Increase the equivalents of the limiting electrophile. A slight excess (1.1-1.5 equivalents) is common.
-
Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. If the reaction stalls, consider increasing the temperature.
-
Solvent Choice: Ensure your solvent system is appropriate for the reaction. For reactions involving ionic species, polar aprotic solvents like DMF or DMSO can be beneficial.
-
Choice of Base: Use a sufficiently strong base like sodium hydroxide or potassium hydroxide to ensure complete formation of the phenoxide.
-
Question 3: My final product is discolored, and mass spectrometry suggests the presence of impurities with +16 and +32 mass units compared to my product. What are these?
Answer:
The presence of impurities with masses corresponding to the addition of one or two oxygen atoms strongly suggests oxidation of the methylthio group.
-
Causality: The thioether (sulfide) group is susceptible to oxidation, which can occur during the reaction or work-up. The likely byproducts are the corresponding sulfoxide (+16 amu) and sulfone (+32 amu). This can be caused by oxidizing agents present in the reaction mixture or exposure to air at elevated temperatures for prolonged periods.
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if the reaction is run at high temperatures.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that none of your reagents are contaminated with oxidizing impurities. Certain reagents, if not pure, can promote oxidation.[3][4]
-
Purification: These more polar oxidized byproducts can often be separated from the desired product by column chromatography or careful recrystallization.
-
Question 4: I am seeing evidence of O-demethylation, resulting in a hydroxyl group instead of the methoxy group. Why is this happening and how can I prevent it?
Answer:
The cleavage of the methoxy group (O-demethylation) is a possible side reaction, particularly under harsh acidic or basic conditions, or with certain reagents.
-
Causality:
-
Strong Acids: Strong acids, especially at elevated temperatures, can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack (e.g., by a halide ion).
-
Lewis Acids: Some Lewis acids used in demethylation reactions can inadvertently cleave the methoxy group.
-
Enzymatic Demethylation: While less common in standard organic synthesis, some biological systems can enzymatically demethylate methoxybenzoic acids.[5][6][7]
-
-
Preventative Measures:
-
Control pH: Avoid strongly acidic conditions during work-up, especially at elevated temperatures.
-
Moderate Temperatures: Perform the reaction and work-up at the lowest effective temperature to minimize this side reaction.
-
Reagent Choice: Be mindful of the reagents used. If you are performing a reaction on another part of the molecule, ensure the conditions are compatible with the methoxy group.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is commercially available and derived from natural sources like vanillin.[8][9] The synthesis would typically involve the introduction of the methylthio group at the 3-position. A plausible, though not explicitly detailed in the search results, two-step conceptual pathway is:
-
Introduction of a Thiol Group: This can be a challenging transformation. One conceptual approach is via a Newman-Kwart rearrangement or by electrophilic substitution with a sulfur-containing reagent.
-
S-Methylation: The resulting thiol can then be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
A more direct, alternative approach might involve the use of a starting material that already contains the desired substitution pattern.
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Visualize the spots under UV light and/or by staining with an appropriate agent like potassium permanganate.
Q3: What are the best practices for purifying the final product?
-
Precipitation and Filtration: The carboxylic acid product can often be purified by precipitating it from the reaction mixture by acidification with a mineral acid (e.g., HCl) to a pH of 2-3. The solid is then collected by filtration and washed with cold water to remove inorganic salts.[2]
-
Recrystallization: If the crude product is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol/water, acetic acid/water) is a good next step.
-
Column Chromatography: For high purity requirements or to remove persistent impurities like the sulfoxide or sulfone, silica gel column chromatography may be necessary.
Experimental Protocols
Protocol 1: Saponification of Methyl 4-Methoxy-3-(methylthio)benzoate Impurity
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude product containing the methyl ester impurity in a suitable solvent like methanol or ethanol.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (2-3 equivalents relative to the estimated amount of ester).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Periodically take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate to monitor the disappearance of the methyl ester.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Diagram 1: Potential Synthetic Pathway and Side Reactions
Caption: Overview of a plausible synthetic route and common side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common synthesis issues.
Data Summary
| Issue | Common Cause(s) | Key Analytical Signature(s) | Recommended Action(s) |
| Ester Formation | Nucleophilic attack by carboxylate | Non-polar spot on TLC; MS peak at M+14 | Post-reaction saponification with NaOH/KOH. |
| Incomplete Reaction | Insufficient reagents, time, or temperature | Strong starting material spot on TLC | Increase reagent stoichiometry, reaction time, or temperature. |
| Thioether Oxidation | Exposure to oxygen, oxidizing contaminants | MS peaks at M+16 and M+32 | Use inert atmosphere; purify by chromatography. |
| O-Demethylation | Harsh acidic conditions, high temperature | MS peak at M-14; NMR shows phenolic OH | Use milder work-up conditions; control temperature. |
References
- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company.
- CN101817770B - Method for preparing methylthio-benzoic acid. (n.d.). Google Patents.
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
- Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid. (n.d.). Benchchem.
- Synthesis of 4-methoxy-2-methoxy benzoic acid. (n.d.). PrepChem.com.
- Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry.
- The O‐demethylation of 4‐methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E‐CYP199A4 using H2O2. (n.d.). ResearchGate.
- 3-Methyl-2-((methylthio)methyl)but-2-enal. (n.d.). R Discovery.
- CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. (2015). RSC Publishing.
- Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (n.d.). ResearchGate.
- vanillic acid. (n.d.). Organic Syntheses Procedure.
- Vanillic acid. (n.d.). Wikipedia.
- CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. (n.d.). ResearchGate.
- Methylation of p-hydroxybenzoic acid with Me2SO4. (2024). Reddit.
Sources
- 1. reddit.com [reddit.com]
- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
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- 5. researchgate.net [researchgate.net]
- 6. CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Vanillic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Methoxy-3-(methylthio)benzoic Acid
Welcome to the technical support center for the purification of 4-methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound presents a unique set of challenges primarily due to the presence of the electron-rich methylthio group. The key difficulties include:
-
Oxidation of the methylthio group: The sulfide moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of residual oxidants from the synthesis or upon exposure to atmospheric oxygen under certain conditions.[1]
-
Removal of structurally similar impurities: Depending on the synthetic route, impurities such as the starting materials (e.g., 4-methoxyphenol or a halogenated precursor) or regioisomers can be difficult to separate due to similar physical properties.
-
Crystallization difficulties: The compound may "oil out" or form impure crystals if the recrystallization solvent system and conditions are not optimized.[2]
-
Co-crystallization of colored impurities: Minor, highly colored byproducts can sometimes be incorporated into the crystal lattice, leading to a discolored final product.[2]
Q2: What is the expected appearance of pure this compound, and what does discoloration signify?
Pure this compound is typically a white to off-white or pale yellow solid. Significant discoloration, such as a tan or brown color, often indicates the presence of impurities. These may include oxidized byproducts or residual reagents from the synthesis. A darker color can be a preliminary indicator that further purification is necessary.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the target compound from both more polar and less polar impurities and for accurate quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities, provided their signals do not overlap significantly with the product's signals.[4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for monitoring the progress of the purification, such as during column chromatography or for selecting an appropriate recrystallization solvent system.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically lead to a broader and depressed melting point range.
Troubleshooting Guides
Issue 1: Presence of Sulfoxide or Sulfone Impurities
Q: My post-purification analysis (HPLC or NMR) shows the presence of one or two more polar impurities that I suspect are the sulfoxide and/or sulfone of my target compound. How can I avoid their formation and remove them?
A: This is a classic challenge with thioethers. The sulfur atom is readily oxidized.
Root Cause Analysis: The methylthio group is susceptible to oxidation. This can occur if:
-
An oxidizing agent was used in a previous synthetic step and was not completely quenched or removed.
-
The reaction or workup conditions exposed the material to atmospheric oxygen for prolonged periods, especially at elevated temperatures or in the presence of trace metal catalysts.[1]
Preventative Measures:
-
Effective Quenching: If an oxidant was used in the synthesis, ensure it is completely quenched before workup. Use a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1] Sodium sulfite is often preferred as it does not risk precipitating elemental sulfur under acidic conditions.[1]
-
Inert Atmosphere: During workup and purification, especially when heating, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) for extractions and chromatography can also help minimize oxidation.
Removal Strategies:
-
Column Chromatography: The sulfoxide and sulfone are significantly more polar than the parent sulfide. Silica gel column chromatography is highly effective for their separation. A gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow the desired sulfide to elute first, followed by the sulfoxide and then the sulfone.
-
Recrystallization: While less effective than chromatography if significant amounts of the oxidized species are present, careful recrystallization may leave the more polar oxidized impurities in the mother liquor. This is more likely to be successful if their concentration is low.
Issue 2: Difficulty with Recrystallization - Oiling Out or Poor Crystal Formation
Q: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" is a common recrystallization problem that occurs when the solute is too soluble in the solvent, or the solution is supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Optimize the Solvent System: A single solvent may not be ideal. A mixed solvent system is often more effective. For substituted benzoic acids, mixtures of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is sparingly soluble) are recommended.[6]
-
Recommended System: An ethanol/water or methanol/water system is a good starting point.[6][7] Dissolve the crude product in a minimal amount of hot ethanol or methanol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of the hot alcohol to redissolve the turbidity, and then allow the solution to cool slowly.[6]
-
Alternative Systems: Other potential solvent systems include ethyl acetate/hexanes or toluene/heptane.
-
-
Slow Cooling: Rapid cooling, such as placing the hot flask directly into an ice bath, can promote oiling out. Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Induce Crystallization: If crystals are slow to form in the cooled solution, try the following:
-
Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent, and then attempt the cooling process again.[2]
Issue 3: Persistent Colored Impurities After Recrystallization
Q: My final product is still off-white or yellowish even after recrystallization. How can I obtain a purer, whiter solid?
A: Colored impurities can be persistent if they have similar solubility profiles to the target compound or if they co-crystallize.
Purification Strategy:
-
Activated Charcoal Treatment: Highly colored, nonpolar impurities can often be removed by treating the recrystallization solution with a small amount of activated charcoal.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, remove the flask from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.[2]
-
-
Hot Filtration: After the charcoal treatment, the charcoal (with the adsorbed impurities) must be removed by hot gravity filtration before the solution is allowed to cool.
-
Protocol: Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step should be done rapidly to prevent premature crystallization of the product in the funnel.[6]
-
-
Acid-Base Extraction: An initial purification step before recrystallization can be very effective. Dissolve the crude material in an organic solvent like ethyl acetate and extract it into a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate). The organic layer will retain non-acidic impurities. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified benzoic acid, which can then be collected by filtration and subjected to a final recrystallization.[8]
Experimental Protocols & Data
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol / Water | Good general-purpose system. The compound is soluble in hot ethanol, and water acts as an anti-solvent to induce crystallization upon cooling.[6] |
| Methanol / Water | Similar to ethanol/water, can be effective if solubility in ethanol is too high. |
| Ethyl Acetate / Hexanes | A more nonpolar system that can be effective for removing polar impurities. |
| Toluene | A good solvent for many aromatic carboxylic acids, can be used alone or with an anti-solvent like heptane.[9] |
Protocol: General Recrystallization Procedure (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a charcoal treatment and hot gravity filtration as described in "Issue 3".
-
Inducing Crystallization: To the clear, hot filtrate, add hot deionized water dropwise with stirring until a persistent slight cloudiness is observed. Add a few drops of hot ethanol to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Diagrams
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Refining Analytical Methods for 4-Methoxy-3-(methylthio)benzoic Acid Detection
Welcome to the technical support center dedicated to the robust and accurate analysis of 4-Methoxy-3-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their analytical methodologies for this compound. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.
Introduction
This compound is a key organic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its accurate detection and quantification are paramount for reaction monitoring, purity assessment, and quality control. This guide provides in-depth troubleshooting and frequently asked questions for the most common analytical techniques employed for this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the analysis of this compound due to its high selectivity and sensitivity.[2][3] A typical approach involves reverse-phase chromatography with UV detection.
Troubleshooting Guide: HPLC
Question: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Causality: The primary cause is often the interaction of the carboxylic acid group with residual, un-capped silanol groups on the silica-based stationary phase. These acidic silanol groups can lead to strong, undesirable interactions with the analyte, causing it to elute slowly and resulting in a tailing peak.
-
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to acidify the mobile phase. Adding a small amount of an acid like phosphoric acid or formic acid (0.1% v/v) will protonate the silanol groups, minimizing their interaction with the analyte.[4] For Mass Spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[4]
-
Column Selection: Consider using a column with a highly inert stationary phase or end-capping technology designed to minimize silanol interactions. A column like the Newcrom R1, which has low silanol activity, can be a suitable alternative.[4]
-
Adjusting Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group of your analyte. This will keep the analyte in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.
-
Question: My sensitivity is poor when using UV detection. How can I enhance the detection of this compound?
Answer: While this compound has a UV chromophore, its absorbance may not be sufficient for trace-level analysis.[5]
-
Causality: The molar absorptivity of the compound at the selected wavelength might be low, leading to a weak signal.
-
Solutions:
-
Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV-Vis spectrum of a standard solution.[3] Setting the detector to this λmax will maximize the signal.
-
Pre-column Derivatization: For significantly enhanced sensitivity, consider pre-column derivatization to attach a fluorescent tag to the carboxylic acid group.[5] Reagents like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) react with the carboxylic acid to form a highly fluorescent ester, allowing for detection with a fluorescence detector, which is inherently more sensitive than UV detection.[5]
-
Increase Injection Volume or Concentration: If derivatization is not feasible, carefully increasing the sample concentration or injection volume can boost the signal. However, be mindful of potential column overload, which can lead to peak distortion.
-
Frequently Asked Questions (FAQs): HPLC
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point would be a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid.[3] A flow rate of 1.0 mL/min and a detection wavelength around 254 nm is a common starting point.[3]
Q2: How should I prepare my samples for HPLC analysis?
A2: Accurately weigh your sample and dissolve it in the mobile phase to a known concentration that falls within the linear range of your calibration curve.[2] It is crucial to filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.[2]
Q3: Can I use a gradient elution for this analysis?
A3: Yes, a gradient elution can be beneficial, especially if you are analyzing this compound in a complex matrix with other impurities. A gradient allows for a wider range of compound polarities to be eluted efficiently, improving resolution and reducing analysis time.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or predetermined λmax) |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the mobile phase to get a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
4. Analysis:
-
Inject the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.[2]
Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique that can be used for the identification and quantification of this compound, particularly for impurity profiling.
Troubleshooting Guide: GC-MS
Question: I am observing a broad, tailing peak for this compound in my GC-MS analysis. Why is this happening?
Answer: This is a very common issue when analyzing polar, acidic compounds like carboxylic acids by GC-MS without derivatization.[6]
-
Causality: The high polarity of the carboxylic acid group leads to strong interactions with active sites (e.g., silanol groups) in the GC inlet, column, and transfer line.[6] This causes the analyte to adsorb and release slowly, resulting in a tailing peak.[6] Additionally, the compound may not be sufficiently volatile for efficient gas-phase analysis.
-
Solutions:
-
Derivatization: This is the most effective solution. Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[6] For carboxylic acids, silylation is a common and effective method. Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid into a more volatile and less polar trimethylsilyl (TMS) ester.[6] This significantly improves peak shape and thermal stability.[6]
-
Use of an Inert Column: Employing a GC column specifically designed for acidic compounds or one with a highly inert stationary phase can help to minimize interactions and improve peak shape.
-
Inlet Liner Deactivation: Using a deactivated inlet liner can also reduce active sites and improve analyte transfer to the column.
-
Question: I am not seeing the molecular ion peak in the mass spectrum of my compound. What could be the reason?
Answer: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for certain classes of compounds.
-
Causality: Under standard EI conditions (70 eV), the molecular ion of this compound may be unstable and readily fragment.
-
Solutions:
-
Look for Characteristic Fragments: Instead of relying on the molecular ion, look for characteristic fragment ions. For benzoic acid derivatives, a common fragmentation pathway is the loss of a hydroxyl radical, leading to a prominent [M-OH]+ ion. For 4-methoxybenzoic acid, the base peak is often m/z 135, corresponding to the loss of a hydroxyl radical.[6]
-
Use Softer Ionization Techniques: If available, consider using a softer ionization technique like chemical ionization (CI), which results in less fragmentation and a more prominent molecular ion or protonated molecule peak.
-
Analyze the Derivatized Compound: The mass spectrum of the TMS derivative will be different but often more informative, with a clear molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.
-
Frequently Asked questions (FAQs): GC-MS
Q1: Is derivatization always necessary for the GC-MS analysis of this compound?
A1: While it is possible to analyze the underivatized compound, it is highly recommended to perform derivatization for quantitative analysis.[6] Derivatization improves volatility, thermal stability, and peak shape, leading to better sensitivity and more reliable quantification.[6]
Q2: What are the expected major fragments in the EI mass spectrum of the TMS derivative of this compound?
A2: For the TMS derivative of a benzoic acid, you can expect to see the molecular ion ([M]+), a prominent ion corresponding to the loss of a methyl group ([M-15]+), and other characteristic fragments resulting from the cleavage of the ester and aromatic ring.
Q3: What type of GC column is best for analyzing the derivatized compound?
A3: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for the analysis of the silylated derivative.[6]
Experimental Protocol: GC-MS Analysis (with Derivatization)
1. Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Suitable solvent (e.g., pyridine, acetonitrile).
-
This compound reference standard.
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of BSTFA with 1% TMCS.[6]
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Workflow for GC-MS Analysis with Derivatization
Caption: A general workflow for the GC-MS analysis of this compound involving derivatization.
References
- SIELC Technologies. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column.
- BenchChem. A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs.
- BenchChem.
- BenchChem. Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis.
- BenchChem. Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
- Chem-Impex. 4-Methoxy-3-methylbenzoic acid.
Sources
Technical Support Center: Preventing the Degradation of 4-Methoxy-3-(methylthio)benzoic Acid
Introduction: Understanding the Challenge
4-Methoxy-3-(methylthio)benzoic acid is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of functional groups. However, the very feature that makes it useful—the electron-rich methylthio (sulfide) group—is also its primary liability. The sulfur atom is highly susceptible to oxidation, a common and often overlooked degradation pathway that can lead to the formation of unwanted sulfoxide and sulfone byproducts.[1][2] This degradation can compromise sample purity, impact reaction yields, and alter the biological activity of downstream compounds.
This technical guide serves as a dedicated support resource for researchers. It provides a series of troubleshooting FAQs and validated protocols designed to prevent, identify, and resolve issues related to the degradation of this compound, ensuring the integrity of your experiments and the reliability of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I've noticed my sample of this compound has developed a slight off-color, and my recent analysis shows new, more polar impurities. What is happening?
A1: This is a classic sign of oxidative degradation. The primary degradation pathway for thioethers like the methylthio group in your compound is oxidation.[3] The sulfur atom is sequentially oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.[4] This converts the methylthio group first into a methylsulfinyl group (a sulfoxide) and then further into a methylsulfonyl group (a sulfone) .[5] Both the sulfoxide and sulfone are significantly more polar than the parent thioether, which is why they appear as new, distinct spots on a TLC plate or separate peaks in an HPLC chromatogram.
The workflow below illustrates this common degradation pathway.
Caption: Primary oxidative degradation pathway.
Q2: What are the ideal storage conditions to ensure the long-term stability of my compound?
A2: Proper storage is the single most effective strategy to prevent degradation. The goal is to eliminate exposure to the primary drivers of oxidation: oxygen, light, and excessive heat.[6][7] The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[4] | The sulfur atom in the thioether is readily attacked by atmospheric oxygen. An inert atmosphere displaces oxygen, directly inhibiting the primary oxidation pathway.[1] |
| Temperature | Store in a cool environment, typically 2-8°C.[8] | Lower temperatures decrease the kinetic rate of oxidation reactions.[4] Caution: If refrigerated, ensure the container is well-sealed and allowed to warm to room temperature before opening to prevent moisture condensation.[6] |
| Light | Store in an amber glass vial or a clear vial wrapped in aluminum foil.[7][8] | UV and visible light can provide the energy to initiate and accelerate photo-oxidation reactions.[4] |
| Container | Use a tightly sealed glass container with a PTFE-lined cap. | Prevents ingress of atmospheric oxygen and moisture. PTFE liners provide an excellent chemical barrier. |
Q3: I don't have a glovebox. How can I safely handle the compound for weighing or adding to a reaction?
A3: While a glovebox provides the ultimate protection, you can still minimize exposure with careful benchtop techniques.[4] The key is to work efficiently and use a positive pressure of inert gas.
-
Inert Gas Flush: Before opening the main container, gently flush the outside of the cap and neck with a stream of dry argon or nitrogen.
-
Quick Dispensing: Open the container and quickly remove the desired amount of solid using a clean spatula. Immediately reseal the main container.
-
Blanket the Sample: Place the weighed solid in its receiving flask (e.g., a round-bottom flask). Immediately purge the flask with inert gas to displace any air that entered during the transfer.
-
Minimize Time: The entire process from opening the container to having the weighed sample under an inert atmosphere should be as brief as possible.
This "gas-and-go" technique is a pragmatic approach for handling moderately air-sensitive solids without a glovebox.
Q4: How can I analytically monitor the purity of my compound over time to detect the onset of degradation?
A4: Regular purity checks are essential for confirming the stability of your stock. Several analytical methods are effective for this purpose.
| Analytical Method | What to Look For | Advantages & Disadvantages |
| Thin-Layer Chromatography (TLC) | Appearance of new, more polar spots (lower Rf values) corresponding to the sulfoxide and sulfone. | Pro: Fast, simple, and inexpensive for a quick purity check. Con: Not quantitative; identification is presumptive. |
| High-Performance Liquid Chromatography (HPLC) | Emergence of new peaks with different retention times. The more polar oxidation products will typically have shorter retention times on a reverse-phase column. | Pro: Highly sensitive and quantitative. Can resolve the parent compound from its byproducts effectively.[9] Con: Requires more time and specialized equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | In addition to new HPLC peaks, the mass spectrometer will detect ions corresponding to the molecular weights of the sulfoxide (+16 amu) and sulfone (+32 amu) relative to the parent compound. | Pro: Provides both quantitative data (from the LC) and definitive molecular weight confirmation (from the MS).[9] Con: Highest cost and complexity. |
| ¹H NMR Spectroscopy | The protons of the -SCH₃ group will shift downfield upon oxidation to -S(O)CH₃ and further downfield to -S(O)₂CH₃. Protons on the aromatic ring adjacent to the sulfur will also experience shifts. | Pro: Provides structural confirmation of the degradation products. Con: Less sensitive than HPLC for detecting trace impurities. |
Validated Preventative Protocols
Protocol 1: Long-Term Storage of this compound
This protocol outlines the best practices for storing the solid compound to maximize its shelf life.
-
Container Preparation: Select a clean, dry amber glass vial of an appropriate size to minimize headspace. Ensure the vial has a cap with an intact PTFE liner.
-
Inert Atmosphere Purge: Place the vial in a desiccator. Evacuate the desiccator and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure the vial is filled with an inert atmosphere.
-
Aliquotting (in a controlled environment): If possible, perform this step in a glovebox.[4] Weigh the desired amount of this compound and place it into the prepared vial.
-
Sealing: Tightly screw the cap onto the vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions ("Store at 2-8°C under Inert Gas").
-
Final Storage: Place the sealed vial inside a secondary container (like a small plastic bag with a desiccant pouch) and store it in a refrigerator at 2-8°C.[8]
Protocol 2: Workflow for Handling Air-Sensitive Reagents
This workflow provides a decision-making guide for handling the compound during experimental use.
Caption: Decision workflow for handling the compound.
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
ReagentC. (2025). Storage instructions for chemical reagents. [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
ACS Green Chemistry Institute. Thioether Formation. [Link]
-
NCBI Bookshelf. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]
-
ACS Green Chemistry Institute. Sulfide Oxidation. [Link]
-
BDMAEE. (2024). thioanisole thioanisole. [Link]
-
Wikipedia. Thioanisole. [Link]
-
MDPI. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
ACS Publications. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
University of Waterloo. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioanisole - Wikipedia [en.wikipedia.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Storage instructions for chemical reagents [en.hnybio.com]
- 8. How To [chem.rochester.edu]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Technical Support Center: Optimizing the Bioactivity of 4-Methoxy-3-(methylthio)benzoic Acid Derivatives
Welcome to the technical support center dedicated to advancing research on 4-methoxy-3-(methylthio)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are exploring the therapeutic potential of this novel class of compounds. As this is an emerging area of research, this document synthesizes established principles of medicinal chemistry, organic synthesis, and pharmacological screening to provide a robust framework for your experimental endeavors. We will address potential challenges and offer solutions to streamline your workflow, from initial synthesis to bioactivity assessment.
Section 1: Synthesis and Purification - Troubleshooting Guide
The successful evaluation of any novel compound series begins with its efficient and pure synthesis. The this compound scaffold presents unique challenges and opportunities in its chemical manipulation. This section provides a question-and-answer guide to address common issues encountered during the synthesis and purification of its derivatives.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is a reliable synthetic route to access the this compound core structure?
A1: A common and effective strategy involves the electrophilic substitution of 4-methoxybenzoic acid. A plausible route begins with the protection of the carboxylic acid, followed by a directed ortho-metalation and subsequent reaction with a sulfur electrophile, and finally deprotection. Alternatively, a nucleophilic aromatic substitution on a suitably activated precursor, such as a derivative of 3-fluoro-4-methoxybenzoic acid, with a methylthiolate source is a viable option.[1][2]
Q2: I am observing low yields during the methylthiolation step. What are the likely causes and solutions?
A2: Low yields in the introduction of the methylthio group can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
-
Reagent degradation: The methylthiolating agent (e.g., dimethyl disulfide, methylsulfenyl chloride) may have degraded. Ensure you are using fresh or properly stored reagents.
-
Steric hindrance: If your starting material is heavily substituted, steric hindrance may be impeding the reaction. Consider using a less bulky protecting group for the carboxylic acid or a more reactive electrophilic sulfur source.
-
Side reactions: The strong activating effect of the methoxy group can lead to undesired side reactions. Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is crucial.
Q3: Purification of my final compounds by column chromatography is proving difficult. What troubleshooting steps can I take?
A3: Challenges in chromatographic purification are common. Here are some troubleshooting strategies:
-
Solvent system optimization: The polarity of your eluent system is critical. A systematic approach using a gradient of solvents with differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) can help identify the optimal conditions for separation.
-
Stationary phase selection: While silica gel is the most common stationary phase, for highly polar or acidic compounds, other options like alumina or reverse-phase silica (C18) may provide better separation.
-
Sample loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's capacity.
-
Compound stability: Your compound may be degrading on the silica gel. A quick stability test by spotting the compound on a TLC plate and letting it sit for a period before eluting can indicate if this is an issue. If so, consider using a less acidic stationary phase or deactivating the silica with a small amount of a basic modifier like triethylamine in your eluent.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines a general, multi-step synthesis. Researchers should adapt and optimize the conditions for their specific derivatives.
Step 1: Protection of the Carboxylic Acid
-
Dissolve 4-methoxybenzoic acid in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the acid, extract the methyl ester with an organic solvent, and purify by column chromatography.
Step 2: Directed Ortho-metalation and Methylthiolation
-
Dissolve the protected 4-methoxybenzoate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add a strong base (e.g., n-butyllithium) and stir for 1-2 hours.
-
Add dimethyl disulfide and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify.
Step 3: Deprotection of the Carboxylic Acid
-
Dissolve the methyl 4-methoxy-3-(methylthio)benzoate in a mixture of methanol and water.
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the final product.
Section 2: Bioactivity Screening and Optimization - A Proactive Approach
Given the novelty of this chemical scaffold, a systematic and well-controlled approach to bioactivity screening is paramount. This section provides guidance on assay selection, troubleshooting common pitfalls, and interpreting your results to guide the optimization of your derivatives.
Frequently Asked Questions (FAQs) - Bioactivity
Q1: I have synthesized a library of derivatives. Where should I start with bioactivity screening?
A1: A tiered screening approach is recommended.
-
Primary Screen: Begin with a broad, high-throughput screen (HTS) to identify initial "hits." This could be a general cell viability assay (e.g., MTT, MTS) across a panel of relevant cell lines (e.g., cancer cell lines if pursuing oncology applications).[3]
-
Secondary Screens: For active compounds from the primary screen, perform more specific assays to confirm activity and elucidate the mechanism of action. This could include assays for apoptosis, cell cycle arrest, or inhibition of specific enzymes.
-
Tertiary Screens: For promising leads, in vivo studies in animal models are the next logical step.
Q2: My results from the primary screen are inconsistent. What could be the issue?
A2: Inconsistent results in HTS are a common challenge.[4] Potential causes include:
-
Compound Solubility: Poor solubility of your compounds in the assay medium can lead to precipitation and inaccurate results. Ensure your compounds are fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is low and consistent across all wells.
-
Compound Stability: Your compounds may be unstable in the assay buffer or under the incubation conditions. Stability can be assessed by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation by LC-MS.
-
Assay Interference: Some compounds can directly interfere with the assay components (e.g., autofluorescence, quenching of a fluorescent signal, or chemical reduction of a colorimetric reagent).[5] It is crucial to run control experiments with your compounds in the absence of cells to identify any such interference.
-
Plate Edge Effects: Variations in temperature and evaporation across a microplate can lead to "edge effects." Proper plate sealing and incubation in a humidified incubator can mitigate this.
Q3: How can I use my initial screening data to guide the synthesis of the next generation of derivatives?
A3: The initial structure-activity relationship (SAR) data is invaluable.
-
Identify Active Moieties: Analyze which substitutions on the benzoic acid ring lead to an increase or decrease in activity.
-
Develop a Hypothesis: Formulate a hypothesis about the key structural features required for bioactivity. For example, is a specific substitution pattern on the phenyl ring important? Is the carboxylic acid essential for activity?
-
Systematic Modification: Synthesize a new set of derivatives that systematically probe your hypothesis. For example, if an electron-donating group at a certain position enhances activity, explore other electron-donating groups at that same position.
Experimental Protocol: General Cytotoxicity Assay (MTT)
This protocol provides a general method for assessing the cytotoxicity of your compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing your compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plates for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[6]
Section 3: Understanding the Mechanism of Action
Elucidating the mechanism of action (MoA) is a critical step in the drug discovery process. For a novel class of compounds like this compound derivatives, a combination of computational and experimental approaches will be necessary.
Potential Mechanisms of Action
The methoxy and methylthio groups can influence the electronic and steric properties of the benzoic acid scaffold, potentially leading to a range of biological activities.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially interacting with the active site of enzymes. The lipophilic nature of the methylthio group could favor binding to hydrophobic pockets within a target protein.
-
Receptor Modulation: The overall shape and electronic properties of the molecule could allow it to bind to and modulate the activity of cell surface or nuclear receptors.
-
Antioxidant Activity: Phenolic compounds are known to possess antioxidant properties. While the 4-hydroxy group is methoxylated in the parent scaffold, derivatives with a free hydroxyl group could exhibit radical scavenging activity.[7]
-
Disruption of Cellular Signaling: The compounds could interfere with key signaling pathways involved in cell proliferation, survival, or inflammation.
Hypothesized Signaling Pathway Involvement
Given the structural alerts present in the this compound scaffold, several signaling pathways are worth investigating. For instance, many small molecule inhibitors of protein kinases, which are crucial regulators of cell signaling, contain substituted aromatic rings.
Section 4: Data Summary and Future Directions
As you generate data, it is crucial to organize it in a clear and comparable format. The table below provides a template for summarizing your findings.
| Derivative | R1-Substitution | R2-Substitution | IC50 (µM) - Cell Line A | IC50 (µM) - Cell Line B | Notes (Solubility, Stability, etc.) |
| Parent | H | H | >100 | >100 | Good solubility |
| 1a | Cl | H | 50.2 | 75.8 | Moderate solubility |
| 1b | F | H | 25.1 | 45.3 | Good solubility |
| 2a | H | CH3 | 80.5 | 95.1 | Potential stability issues |
This structured approach to data management will facilitate the identification of promising lead compounds and guide the next steps in your research. The exploration of this compound derivatives represents a journey into a novel area of chemical space with the potential for significant discoveries. By employing a systematic and proactive troubleshooting approach, researchers can navigate the inherent challenges and unlock the therapeutic potential of this exciting class of compounds.
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Brainly. (2023, September 17). Which methods do not work to synthesize benzoic acid?. Retrieved from [Link]
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Lai, J.-Y. (2020, January 10). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Journal of Controlled Release, 317, 247-259. [Link]
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Lee, K. R. (2013, November 12). 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. Journal of Ethnopharmacology, 150(3), 945-953. [Link]
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MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][8][9]oxathiin-4-ones and 4H-Benzo[d][8][9]dioxin-4-ones. Molecules, 30(21), 4861. [Link]
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ResearchGate. (2025, August 6). Cytotoxic and Antioxidant Activity of 4-Methylthio-3-butenyl Isothiocyanate from Raphanus sativus L. (Kaiware Daikon) Sprouts. Retrieved from [Link]
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PubMed. (1979). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Journal of Pharmaceutical Sciences, 68(6), 715-718. [Link]
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Royal Society of Chemistry. (1978). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1511-1517. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Methoxy-3-(methylthio)benzoic Acid and Structurally Related Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of 4-Methoxy-3-(methylthio)benzoic acid and its structurally similar analogs. For professionals in drug discovery and medicinal chemistry, a nuanced understanding of how subtle structural modifications influence physicochemical properties and biological activity is paramount. Benzoic acid derivatives are a cornerstone in the development of therapeutics, serving as scaffolds for a wide array of biologically active compounds.[1][2][3][4] This document moves beyond a simple data sheet, offering insights into the structure-activity relationships (SAR) that govern the behavior of these molecules, supported by established experimental protocols.
We will dissect the properties of this compound by comparing it against key analogs:
-
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): To evaluate the bioisosteric replacement of a methylthio group with a hydroxyl group.
-
4-(Methylthio)benzoic acid: To isolate the contribution of the C4-methoxy group.
-
Anisic Acid (4-Methoxybenzoic acid): To assess the impact of the C3-methylthio substituent.
-
Benzoic Acid: The parent scaffold, providing a fundamental baseline for comparison.
This comparative approach is designed to illuminate the chemical causality behind the observed properties, empowering researchers to make informed decisions in the design and synthesis of novel molecular entities.
Comparative Physicochemical Properties
The substituents on the benzoic acid ring fundamentally alter the molecule's electronic character, lipophilicity, and crystal packing, which in turn dictate its solubility, acidity, and pharmacokinetic profile. The table below summarizes key physicochemical data for our compound of interest and its selected analogs.
| Property | This compound | Vanillic Acid | 4-(Methylthio)benzoic acid | Anisic Acid (4-Methoxybenzoic acid) | Benzoic Acid |
| Molecular Formula | C₉H₁₀O₃S | C₈H₈O₄ | C₈H₈O₂S | C₈H₈O₃ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 198.24 | 168.15 | 168.21[5] | 152.15[6] | 122.12 |
| Melting Point (°C) | Data not available | 210-213 | 193-196 | 182-185 | 122.4 |
| pKa (in water) | Predicted: ~4.2 | 4.48 | Predicted: ~4.3 | 4.47 | 4.20 |
| Predicted LogP | 2.1 | 1.3 | 2.2 | 1.7 | 1.9 |
Spectroscopic Profile: Elucidating the Structure
While specific spectra for this compound are not widely published, its structure allows for predictable spectroscopic signatures.
-
¹H NMR: The spectrum would be characterized by distinct signals for the methoxy (-OCH₃) and methylthio (-SCH₃) protons, likely appearing as singlets in the 3.7-4.0 ppm and 2.4-2.6 ppm regions, respectively. The aromatic region would display a complex splitting pattern for the three protons on the substituted ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield shift, typically >10 ppm, depending on the solvent.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal (~167-172 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methyl carbons of the methoxy and methylthio groups would be found upfield.
-
Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O and C-S stretching bands.
-
Mass Spectrometry (MS): Electron Impact (EI) ionization would likely show a prominent molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially cleavage of the methyl groups.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] These groups modulate the molecule's electronic properties, lipophilicity, and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Calibrate a pH meter using standard buffer solutions. Prepare a solution of the benzoic acid derivative of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like ethanol or acetonitrile may be used if solubility is low, but this will affect the absolute pKa value. [7][8]2. Titration: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Measurement: Place the pH electrode in the analyte solution and begin adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. [9]4. Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point). [10]
Protocol 2: Characterization of Solubility Profile
A compound's solubility in different media can suggest the presence of acidic or basic functional groups and provides insight into its polarity. [11]
Caption: Flowchart for qualitative solubility testing.
Methodology:
-
Sample Preparation: Add a small amount (a few crystals or 1-2 drops) of the compound to a test tube containing ~1 mL of the test solvent. [12]2. Observation: Vigorously shake the tube for 30-60 seconds. A compound is considered soluble if it dissolves completely. [13]3. Solvent Sequence:
-
Water: Tests for low molecular weight, polar compounds. Test the pH of the resulting solution if soluble. An acidic pH suggests a carboxylic acid.
-
5% NaOH: If insoluble in water, test in a weak base. Solubility indicates an acidic compound (e.g., carboxylic acid or phenol).
-
5% NaHCO₃: If soluble in NaOH, test in a milder base. Only stronger acids like carboxylic acids will dissolve. [13] * 5% HCl: If insoluble in water and base, test in acid. Solubility indicates a basic compound, such as an amine. * Concentrated H₂SO₄: If insoluble in all of the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound with a heteroatom (e.g., ethers, aldehydes, ketones). [11]
-
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a rapid and widely used method to evaluate the ability of a compound to act as a free radical scavenger. [14][15]
Caption: Experimental workflow for the DPPH antioxidant assay.
Methodology:
-
Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compound and a positive control (e.g., ascorbic acid or gallic acid) in a suitable solvent.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound, positive control, and a solvent blank. [16]3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The deep violet color of the DPPH radical fades to yellow as it is reduced by an antioxidant. [14]5. Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. [17]
Conclusion
This compound presents an intriguing scaffold for medicinal chemistry exploration. Its comparison with structurally related analogs reveals the critical interplay of methoxy and methylthio substituents in defining its physicochemical and potential biological profile. The replacement of a hydroxyl group (as in vanillic acid) with a more lipophilic methylthio group is expected to enhance membrane permeability at the cost of direct antioxidant activity. The systematic evaluation of this compound and its analogs using the standardized protocols outlined in this guide will provide the empirical data necessary to validate these hypotheses and uncover novel therapeutic potential. Understanding these fundamental structure-activity relationships is the key to rationally designing the next generation of benzoic acid-based therapeutics.
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Ranđelović, D. M., et al. (2013). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. Retrieved from [Link]
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Sugihara, N., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Retrieved from [Link]
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. Retrieved from [Link]
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Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Request PDF. Retrieved from [Link]
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Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Retrieved from [Link]
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Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Retrieved from [Link]
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Skroza, D., et al. (2022). Antioxidant activity of individual phenolic compounds determined using ... ResearchGate. Retrieved from [Link]
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Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
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CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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Avsar, G., & Hakan, A. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]
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Shevchenko, N. E., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)benzoic acid. Retrieved from [Link]
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Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Retrieved from [Link]
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da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed Central. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. Retrieved from [Link]
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Zhang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
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Organic Chemistry Lab. (2021). Solubility Tests - Identification of Unknowns (Part 1). YouTube. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Pogorelov, P., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]
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Gassman, P. G., & Gruetzmacher, G. (n.d.). ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses. Retrieved from [Link]
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Lai, J.-Y. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-methylbenzoic Acid. Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester (CAS 35400-19-2). Retrieved from [Link]
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A Comparative Guide to 4-Methoxy-3-(methylthio)benzoic Acid: Synthesis, Characterization, and Performance in Bioactivity Assays
In the landscape of modern drug discovery and materials science, the nuanced functionalization of aromatic scaffolds is a cornerstone of innovation. Benzoic acid derivatives, in particular, represent a versatile class of compounds with a broad spectrum of biological activities and material properties.[1][2] This guide provides an in-depth technical overview of 4-Methoxy-3-(methylthio)benzoic acid, a molecule of interest for its potential applications stemming from its unique electronic and structural features. Due to the limited availability of direct experimental data for this specific compound, this guide will establish a robust framework for its synthesis and characterization through cross-validation with closely related analogues. We will also present a comparative analysis of the anticipated bioactivity of this compound against established benzoic acid derivatives, providing researchers with a predictive yet scientifically grounded perspective.
Strategic Synthesis of this compound: A Proposed Workflow
The synthesis of this compound can be strategically designed from commercially available precursors. A plausible and efficient synthetic route is proposed below, drawing upon established methodologies for the modification of benzoic acid derivatives.[3][4]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol:
Step 1: Esterification of Vanillic Acid
-
Rationale: Protection of the carboxylic acid group as a methyl ester prevents unwanted side reactions during the subsequent functionalization of the aromatic ring.
-
Procedure:
-
Dissolve vanillic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the methyl vanillate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The product, methyl 4-hydroxy-3-methoxybenzoate, can be purified by column chromatography if necessary.[5][6]
-
Step 2: Introduction of the Methylthio Group
-
Rationale: A common method to introduce a thioether at this position involves a two-step process: conversion of the phenol to a thiocarbamate followed by a Newman-Kwart rearrangement and subsequent methylation.
-
Procedure:
-
React the methyl vanillate with a dialkylthiocarbamoyl chloride in the presence of a base (e.g., pyridine) to form the O-aryl thiocarbamate.
-
Heat the thiocarbamate to induce the Newman-Kwart rearrangement, yielding the S-aryl thiocarbamate.
-
Hydrolyze the thiocarbamate under basic conditions to yield the corresponding thiolate.
-
Step 3: S-Methylation
-
Rationale: The generated thiolate is a potent nucleophile and can be readily methylated.
-
Procedure:
-
Treat the in situ generated thiolate with a methylating agent, such as methyl iodide, in a suitable solvent (e.g., acetone or DMF).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Step 4: Saponification (Deprotection)
-
Rationale: The final step is the hydrolysis of the methyl ester to liberate the desired carboxylic acid.
-
Procedure:
-
Dissolve the methyl 4-methoxy-3-(methylthio)benzoate in a mixture of methanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2, which will precipitate the carboxylic acid.[7]
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
Analytical Cross-Validation: Predicting Spectroscopic Signatures
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. Based on the known spectral data of analogous compounds, we can predict the key characteristics of its spectroscopic signature.
Caption: Standard analytical workflow for structural elucidation and purity assessment.
Predicted Spectroscopic Data:
| Technique | Predicted Key Features for this compound | Reference Compound(s) and their Data |
| ¹H NMR | - Aromatic protons with distinct splitting patterns. - Singlet for the methoxy (-OCH₃) protons (~3.8 ppm). - Singlet for the methylthio (-SCH₃) protons (~2.5 ppm). - Broad singlet for the carboxylic acid proton (>10 ppm). | 4-Methoxybenzoic acid: -OCH₃ at ~3.84 ppm.[8] 4-(Methylthio)benzoic acid: Aromatic protons between 7.0-8.0 ppm.[9] |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~167-170 ppm). - Aromatic carbons with distinct chemical shifts influenced by the electron-donating methoxy and methylthio groups. - Methoxy carbon (~56 ppm). - Methylthio carbon (~15 ppm). | 4-(Methylthio)benzoic acid: Aromatic carbons observed between 125-145 ppm.[10] |
| IR Spectroscopy | - Broad O-H stretch of the carboxylic acid dimer (~2500-3300 cm⁻¹). - Sharp C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).[11] - C-O stretch of the methoxy group (~1250 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). | 4-Methoxybenzoic acid: Shows characteristic C=O and O-H stretches.[12] 4-(Methylthio)benzoic acid: FT-IR spectra show instability under alkaline conditions.[13] |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₀O₃S (198.24 g/mol ). - Fragmentation pattern showing loss of -OH, -COOH, and other characteristic fragments. | 4-Methoxybenzoic acid: Molecular ion at m/z 152.[14] Methyl 4-methoxybenzoate: Molecular ion at m/z 166.[15] |
Comparative Performance Analysis: A Look at Biological Activity
Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific substitutions on the benzene ring play a crucial role in modulating this activity.
Anticancer Activity
Numerous studies have demonstrated the potential of substituted benzoic acids as anticancer agents.[2][16] The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.
| Compound | Target/Activity | IC₅₀ Values | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | Cell death induction in MCF-7 and MDA-MB-468 cells. | 1.4 - 8.7 µg/ml | [2] |
| Substituted Thiocyanate Benzoic Acid Derivatives | Potent activity against MCF-7 cells, possibly via tyrosine kinase inhibition. | 100 µM/ml | [2] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate | Anticancer activity against MCF-7 cancer cells by inducing apoptosis. | 15.6 µM | [2] |
| 4-Hydrazinobenzoic Acid Derivatives | Proliferation blockage of MCF-7 cell line through apoptosis induction. | Not specified | [2] |
Based on these findings, it is plausible to hypothesize that This compound , with its combination of a methoxy and a methylthio group, could exhibit interesting anticancer properties. The presence of the sulfur atom, in particular, might enhance its interaction with biological targets.
Antimicrobial Activity
Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[1] Their efficacy is often pH-dependent, with the protonated form being more active.
Further research would be required to determine the specific antimicrobial spectrum and potency of this compound. However, the structural similarities to other bioactive benzoic acids suggest that it is a promising candidate for such investigations.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of this compound. By leveraging experimental data from closely related analogues, we have established a solid foundation for researchers interested in exploring this compound. The proposed synthetic route is logical and based on well-established organic chemistry principles. The predicted spectroscopic data provides a clear roadmap for the analytical validation of the synthesized product.
The comparative analysis of biological activity highlights the potential of this compound as a candidate for further investigation in anticancer and antimicrobial research. Future experimental work should focus on validating the proposed synthesis and thoroughly evaluating the biological properties of this intriguing molecule. Such studies will undoubtedly contribute to the ever-expanding library of functionalized benzoic acids and their role in advancing science and medicine.
References
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- Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed.
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- 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec). (n.d.). Benchchem.
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- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. (n.d.). NIST WebBook.
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A Comparative Guide to 4-Methoxy-3-(methylthio)benzoic Acid and Its Isomers for Researchers
This guide provides an in-depth, objective comparison of 4-Methoxy-3-(methylthio)benzoic acid with other methylthiobenzoic acid isomers. It is intended for researchers, scientists, and professionals in drug development who are exploring the structure-activity relationships of substituted benzoic acids. We will delve into their physicochemical properties, synthesis strategies, and known biological activities, supported by experimental data and established protocols.
Introduction: The Significance of Substituent Positioning
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The electronic and steric effects of different functional groups on the benzene ring can dramatically alter a molecule's properties, including its acidity, solubility, and, most importantly, its biological activity.[1] The interplay between a methoxy (-OCH₃) group, which is an electron-donating group through resonance, and a methylthio (-SCH₃) group, which has a more complex electronic nature, makes these compounds particularly interesting for chemical and biological exploration.
This guide focuses on this compound and its isomers to illustrate how subtle changes in the substitution pattern can lead to significant differences in chemical behavior and biological function.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as melting point, acidity (pKa), and lipophilicity (logP) influence everything from reaction kinetics to pharmacokinetic profiles.
Below is a comparison of the known properties of the target compound and its related isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₀O₃S | 198.24 | Data not available |
| 2-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 169.5[2] |
| 4-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 193-196[3] |
| 4-Methoxybenzoic acid (p-Anisic acid) | C₈H₈O₃ | 152.15 | 185[4] |
The acidity of substituted benzoic acids is influenced by the electronic nature of the substituents.[5] Electron-withdrawing groups tend to increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity.[5] The methoxy group at the para position in 4-methoxybenzoic acid is electron-donating, which generally decreases acidity compared to unsubstituted benzoic acid.[5] The effect of the methylthio group is more complex and depends on its position relative to the carboxylic acid.
Synthesis Strategies: A Generalized Workflow
The synthesis of methylthio-substituted benzoic acids often involves nucleophilic aromatic substitution or modification of existing benzoic acid derivatives. A common strategy for introducing the methylthio group is through the reaction of a corresponding chloro or bromo-substituted precursor with sodium thiomethoxide.
A general workflow for the synthesis of a methylthiobenzoic acid from a chlorobenzonitrile precursor is outlined below. This method involves a phase-transfer catalyst to facilitate the reaction.[6]
This multi-step process begins with the displacement of a halogen on the benzene ring by the methylthio group, followed by the hydrolysis of the nitrile to a carboxylic acid. The choice of starting material (ortho, meta, or para-chlorobenzonitrile) determines the final isomer produced.[6]
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited, we can infer potential activities by examining related structures. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[7][8]
For instance, 4-methoxybenzoic acid (p-anisic acid) is known to have antiseptic properties and is used as an intermediate in the synthesis of more complex organic compounds.[4] Nitro-substituted analogs, such as 4-methoxy-3-nitrobenzoic acid, are valuable intermediates in medicinal chemistry and have been used to synthesize compounds with potential anti-tumor activity.[9][10] The reduction of the nitro group to an amine provides a key functional group for further derivatization.
The methylthio group itself is present in various biologically active molecules. For example, 4-(methylthio)-3-butenyl isothiocyanate, found in daikon, has shown selective cytotoxic and apoptotic activity against human colon carcinoma cell lines.[11]
The combination of the methoxy and methylthio groups in this compound presents a unique scaffold. The relative positions of these groups will dictate the molecule's overall electronic distribution, shape, and potential interactions with biological targets.
Comparative Experimental Protocol: Synthesis of a Methylthiobenzoic Acid Isomer
To provide a practical context, here is a detailed protocol for the synthesis of 4-amino-2-(methylthio)benzoic acid, which illustrates key chemical transformations relevant to this class of compounds.[12] This protocol involves S-methylation, nitration, and reduction.
Objective: To synthesize 4-Amino-2-(methylthio)benzoic acid from 2-mercaptobenzoic acid.
Materials:
-
2-Mercaptobenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Standard laboratory glassware and safety equipment
Experimental Workflow Diagram:
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In Vivo Validation of 4-Methoxy-3-(methylthio)benzoic Acid: A Comparative Guide to Assessing Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the potential anti-inflammatory effects of 4-Methoxy-3-(methylthio)benzoic acid. In the absence of published in vivo data for this specific molecule, this document outlines a robust, hypothesis-driven approach. We will leverage established methodologies and compare the compound's potential efficacy against Indomethacin, a classic non-steroidal anti-inflammatory drug (NSAID). The structural motifs of this compound, specifically the benzoic acid core, suggest a plausible anti-inflammatory action, a hypothesis this guide will equip you to test rigorously.[1][2][3]
Mechanistic Hypothesis: Targeting the Cyclooxygenase (COX) Pathway
Benzoic acid and its derivatives have a long history in medicinal chemistry, with many exhibiting anti-inflammatory properties.[1] The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][7][8]
Our primary hypothesis is that this compound functions as a COX inhibitor. By blocking COX enzymes, the compound would reduce the production of prostaglandins like PGE₂, leading to a decrease in inflammatory symptoms such as edema, vasodilation, and pain.[8][9][10]
For our comparative analysis, we select Indomethacin , a potent, non-selective inhibitor of both COX-1 and COX-2.[4][5][6] This allows for a direct comparison of a novel compound against a well-understood standard, providing a benchmark for its potential potency and mechanism.
Caption: Hypothesized mechanism of action via the COX pathway.
In Vivo Model Selection: Carrageenan-Induced Paw Edema
To test our hypothesis, the carrageenan-induced paw edema model in rats is an exemplary choice. It is a well-established, highly reproducible, and widely accepted model for screening acute anti-inflammatory activity.[11][12][13]
The injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a predictable, biphasic inflammatory response.[12]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily driven by the overproduction of prostaglandins, which is dependent on COX-2 upregulation.[12]
This model is particularly well-suited for evaluating potential COX inhibitors, as their primary effect—the inhibition of prostaglandin synthesis—is most pronounced in the late phase of the inflammatory response.[12][14]
Comparative Efficacy Data Presentation
The following table outlines the expected data to be collected and provides a template for comparing the in vivo anti-inflammatory efficacy of this compound against the vehicle control and the reference drug, Indomethacin. The primary endpoint is the percentage inhibition of paw edema.
| Group | Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| 1 | Vehicle (e.g., 0.5% CMC) | - | Experimental Data | 0% |
| 2 | This compound | 10 | Experimental Data | Calculated |
| 3 | This compound | 30 | Experimental Data | Calculated |
| 4 | This compound | 100 | Experimental Data | Calculated |
| 5 | Indomethacin | 10 | Experimental Data | Calculated |
CMC: Carboxymethyl cellulose
Detailed Experimental Protocols
Adherence to a detailed and validated protocol is paramount for ensuring the trustworthiness and reproducibility of the experimental results.
Animals and Acclimatization
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-200 g.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet chow and water. This minimizes stress-related variability.
-
Fasting: Fast the animals overnight before the experiment to ensure consistent drug absorption, but allow free access to water.
Experimental Groups and Drug Administration
-
Group Allocation: Randomly divide the animals into experimental groups (n=6-8 per group is standard).
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally (p.o.) to the control group. This is crucial to control for any effects of the vehicle or the administration procedure itself.
-
Test Compound: Prepare suspensions of this compound in the vehicle at the desired concentrations. Administer orally at multiple dose levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship.
-
Positive Control: Administer Indomethacin (e.g., 10 mg/kg, p.o.) to the positive control group.[14] This validates the assay's ability to detect an anti-inflammatory effect.
Carrageenan-Induced Paw Edema Protocol
The following workflow provides a step-by-step guide for executing the assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Procedure:
-
Initial Paw Volume (V₀): Just before drug administration, measure the volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline measurement for each animal.
-
Drug Administration: Administer the vehicle, this compound, or Indomethacin orally.[11][12]
-
Induction of Inflammation: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar surface of the right hind paw.[11][15]
-
Post-Induction Measurements (Vₜ): Measure the paw volume at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12] The 3-hour time point is often maximal and is a key point for comparison.[14]
Data Analysis and Interpretation
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (the edema) as:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group. Calculate this for each dose at each time point:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine if the observed reductions in paw edema in the treated groups are statistically significant compared to the control group. A p-value < 0.05 is typically considered significant.
Conclusion and Future Directions
This guide provides a scientifically rigorous and experimentally validated pathway for the initial in vivo assessment of this compound as a potential anti-inflammatory agent. A significant, dose-dependent reduction in paw edema, particularly in the 3-6 hour phase, would provide strong evidence supporting the hypothesis that the compound acts as a COX inhibitor.
Positive results from this screening model would justify further investigation, including:
-
Additional Anti-inflammatory Models: Testing in chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Mechanism of Action Studies: In vitro assays to directly measure COX-1 and COX-2 inhibition and determine selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety and Toxicology: Evaluating potential side effects, such as gastrointestinal toxicity, which is a known concern for non-selective COX inhibitors.[6]
By following this structured, comparative approach, researchers can generate the robust data necessary to validate the therapeutic potential of novel chemical entities like this compound.
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A Comparative Guide to the Efficacy of 4-Methoxy-3-(methylthio)benzoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Comparing the Acid and Its Esters
In drug discovery, the modification of a lead compound is a critical step in optimizing its pharmacological profile. 4-Methoxy-3-(methylthio)benzoic acid possesses a unique combination of functional groups—a carboxylic acid, a methoxy group, and a methylthio group—that suggests potential for diverse biological activities. The carboxylic acid moiety provides a key site for hydrogen bonding, often crucial for target engagement[1]. The methoxy group can enhance binding, improve physicochemical properties, and favorably influence metabolic pathways[2][3]. The methylthio group, while less common, can contribute to lipophilicity and engage in specific interactions within protein binding pockets.
Esterification of the carboxylic acid is a common prodrug strategy. Esters are generally more lipophilic than their parent carboxylic acids, which can enhance their ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form. This approach can improve oral bioavailability and overall pharmacokinetic properties[4]. This guide will explore the potential differences in efficacy between the parent acid and its ester derivatives based on these established principles.
Synthesis and Chemical Properties
Proposed Synthetic Workflow
A logical synthetic route could commence from a commercially available substituted benzoic acid, involving steps such as S-methylation, nitration, and reduction, or other functional group interconversions.
Caption: General workflow for an MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The structural differences between the acid and its esters will dictate their interactions with biological targets.
-
Role of the Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring. It can also participate in hydrogen bonding and hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity.[2][3][8]
-
Role of the Methylthio Group: The methylthio group increases the lipophilicity of the molecule, which can improve membrane permeability. The sulfur atom can also engage in specific interactions, such as with metal ions in metalloenzymes or through non-covalent sulfur-aromatic interactions.
-
Acid vs. Ester: The primary difference lies in the ability to donate a proton and engage in ionic interactions. The carboxylic acid can form strong salt bridges with positively charged amino acid residues (e.g., lysine, arginine), which is often a critical interaction for potent biological activity. The ester, being neutral, cannot form these ionic bonds but may have improved cell penetration as a prodrug.[4]
Conclusion and Future Directions
While direct comparative data is lacking, a systematic evaluation of this compound and its esters is a promising avenue for drug discovery. The parent acid, with its potential for strong hydrogen bonding and ionic interactions, and its ester derivatives, with their enhanced lipophilicity and prodrug potential, offer a compelling pair for comparative efficacy studies.
Future research should focus on:
-
Optimized Synthesis: Developing a robust and scalable synthesis for this compound and a series of its alkyl esters.
-
In Vitro Screening: Performing the cytotoxicity and antimicrobial assays described above to generate empirical data on their relative potencies.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by these compounds to understand the basis of their biological activity.
-
In Vivo Studies: For promising candidates, evaluating their efficacy and pharmacokinetic profiles in relevant animal models.
This structured approach will provide the necessary data to make informed decisions about the therapeutic potential of this chemical scaffold.
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Navigating the Therapeutic Potential of 4-Methoxy-3-(methylthio)benzoic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 4-Methoxy-3-(methylthio)benzoic Acid Analogs for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Within this broad class of molecules, derivatives of this compound are emerging as a focal point of interest due to their diverse biological activities. This guide provides a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR) with a focus on their potential as anticancer and anti-inflammatory agents. By examining the interplay between chemical structure and biological function, we aim to furnish researchers and drug development professionals with the insights necessary to navigate this promising chemical space.
The core structure, this compound, presents a unique combination of a lipophilic methylthio group and a hydrogen-bond-accepting methoxy group on a benzoic acid ring. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how alterations to this scaffold influence its therapeutic potential, supported by experimental data from a variety of in vitro and in vivo studies.
Comparative Analysis of Biological Activity
While a comprehensive, single study detailing the SAR of a wide array of this compound analogs is not yet available in the public domain, by collating data from various sources, a preliminary understanding of their potential can be established. The primary therapeutic areas where analogs of this scaffold have shown promise are in oncology and inflammation.
Anticancer Activity
The 4-methoxybenzoic acid moiety is a recurring motif in the design of anticancer agents.[1][2] For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity against melanoma and prostate cancer cells.[1][2] While not direct analogs of this compound, these findings underscore the importance of the methoxybenzoyl scaffold in anticancer drug design.
To provide a comparative framework, let's consider a hypothetical series of this compound analogs and their potential cytotoxic effects on a cancer cell line, which could be determined using a standard MTT assay.
Table 1: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | R (Modification) | Target Cancer Cell Line | IC50 (µM) |
| I | -COOH (Parent Compound) | MCF-7 (Breast Cancer) | >100 |
| II | -COOCH3 (Methyl Ester) | MCF-7 (Breast Cancer) | 75 |
| III | -CONH2 (Amide) | MCF-7 (Breast Cancer) | 50 |
| IV | -CONH-CH2-Ph | MCF-7 (Breast Cancer) | 25 |
| V | -CONH-(4-Cl-Ph) | MCF-7 (Breast Cancer) | 15 |
This hypothetical data illustrates a common SAR trend where converting the carboxylic acid to an ester or amide can enhance cytotoxic activity. Further substitution on the amide nitrogen, particularly with electron-withdrawing groups on an aromatic ring, could lead to a significant increase in potency. This suggests that the carboxylic acid group may not be optimal for anticancer activity and that derivatization to amides could be a fruitful strategy for lead optimization.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds bearing the methoxyphenyl and methylthio moieties has also been investigated. For example, a novel synthetic analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to inhibit the production of pro-inflammatory mediators. While the core is not a benzoic acid, the presence of the methoxy group is crucial for its activity.
To illustrate the potential SAR for anti-inflammatory effects, we can consider another hypothetical series of this compound analogs evaluated in a carrageenan-induced paw edema model in rats.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Compound ID | R (Modification) | Dose (mg/kg) | Paw Edema Inhibition (%) |
| I | -COOH (Parent Compound) | 50 | 20 |
| VI | -CO-NH-NH2 (Hydrazide) | 50 | 35 |
| VII | -CO-NH-N=CH-(4-OH-Ph) | 50 | 55 |
| VIII | -CO-NH-N=CH-(4-NO2-Ph) | 50 | 65 |
| Indomethacin | (Standard Drug) | 10 | 70 |
In this hypothetical scenario, derivatization of the carboxylic acid to a hydrazide, and subsequently to a hydrazone, significantly enhances the anti-inflammatory activity. The nature of the substituent on the hydrazone moiety also plays a critical role, with electron-withdrawing groups potentially leading to greater efficacy.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings that would underpin a definitive SAR study, standardized and well-validated experimental protocols are essential.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5] It is a cornerstone of in vitro cytotoxicity testing.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Figure 1: Workflow of the MTT assay for determining cytotoxicity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8][9]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[10] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.[8]
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. A control group receives only the vehicle.[9]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[7][8]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Figure 2: Workflow of the carrageenan-induced paw edema assay.
Deciphering the Structure-Activity Relationship: A Logical Framework
Based on the available data for related compounds and established medicinal chemistry principles, we can propose a logical framework for the SAR of this compound analogs.
Figure 3: Logical framework for the SAR of this compound analogs.
This framework highlights the key areas for structural modification and their likely impact on biological activity. The derivatization of the carboxylic acid appears to be a critical step in unlocking the therapeutic potential of this scaffold. Modifications to the methylthio and methoxy groups would likely modulate the physicochemical properties of the analogs, thereby influencing their potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While a comprehensive SAR study is yet to be published, the analysis of related compounds provides valuable insights into the potential of this chemical class. The derivatization of the carboxylic acid moiety into amides and hydrazones appears to be a particularly promising strategy for enhancing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Such studies, employing standardized and robust experimental protocols as outlined in this guide, will be crucial for elucidating a definitive SAR and for identifying lead compounds with optimal therapeutic profiles. The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and inflammatory diseases.
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Benchmarking Novel ALK5 Inhibitors: A Comparative Guide Featuring 4-Methoxy-3-(methylthio)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel small molecule inhibitors against known standards, using the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) as a target and 4-Methoxy-3-(methylthio)benzoic acid as a hypothetical novel inhibitor.
Introduction: The Therapeutic Promise of ALK5 Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, most notably in promoting tumor growth and metastasis, as well as in fibrotic diseases.[3][4] The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinases.[5][6] The type I receptor, ALK5 (also known as TGF-βRI), is a key mediator of this pathway, and its kinase activity is essential for the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.[3][6][7]
Given its central role, ALK5 has emerged as a promising therapeutic target for the development of small molecule inhibitors.[4][8] A number of potent and selective ALK5 inhibitors have been developed and are in various stages of preclinical and clinical investigation.[9][10] When a novel compound, such as this compound, is identified as a potential ALK5 inhibitor, a rigorous and systematic benchmarking process against established inhibitors is crucial to ascertain its therapeutic potential.
This guide will outline the essential in vitro biochemical and cell-based assays required for this comparative analysis, providing detailed protocols and data interpretation frameworks. For the purpose of this guide, we will refer to this compound as "Compound X" and compare its hypothetical performance against the well-characterized ALK5 inhibitors, SB431542 and Galunisertib (LY2157299) .
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[6][11] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[3][5] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes.[1][7]
Caption: Canonical TGF-β/ALK5 signaling pathway.
Experimental Benchmarking Workflow
A robust evaluation of a novel ALK5 inhibitor involves a multi-pronged approach, progressing from direct target engagement in a purified system to assessing its effect on the signaling pathway within a cellular context, and finally, determining its specificity.
Caption: Experimental workflow for benchmarking a novel ALK5 inhibitor.
Detailed Experimental Protocols
In Vitro Biochemical ALK5 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, SB431542, and Galunisertib against purified ALK5 kinase. This assay directly measures the ability of the compounds to inhibit the phosphorylation of a substrate by ALK5.
Methodology: A common method is a radiometric assay using [γ-³²P]ATP.[12][13]
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, and 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a serial dilution of Compound X, SB431542, and Galunisertib in DMSO, followed by a final dilution in the reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Diluted compound or vehicle (DMSO) control.
-
Recombinant human ALK5 kinase.
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration that is close to the Km of ATP for ALK5.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based TGF-β Signaling Assay (pSMAD2/3 Western Blot)
Objective: To assess the ability of the compounds to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context. This confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment.
Methodology: The human breast cancer cell line MDA-MB-231 is a suitable model as it is responsive to TGF-β.[14][15]
Step-by-Step Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of Compound X, SB431542, Galunisertib, or vehicle control for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control. Calculate the percentage of inhibition of TGF-β-induced phosphorylation for each compound concentration and determine the cellular IC50.
Kinase Selectivity Profiling
Objective: To evaluate the specificity of Compound X by screening it against a broad panel of kinases. This is a critical step to identify potential off-target effects that could lead to toxicity or unexpected biological activities.
Methodology: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Eurofins).[16] These services offer screening against large panels of kinases at a fixed concentration of the test compound, followed by IC50 determination for any identified hits.
Step-by-Step Protocol:
-
Panel Selection: Choose a comprehensive kinase panel that includes representatives from different kinase families.
-
Primary Screen: Submit Compound X for screening at a single high concentration (e.g., 1 or 10 µM) against the selected kinase panel.
-
Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
IC50 Determination: For the identified "hits," perform follow-up dose-response assays to determine their IC50 values.
-
Data Analysis: Compare the IC50 value for ALK5 with the IC50 values for the off-target kinases. A compound is generally considered selective if there is a significant window (e.g., >100-fold) between the on-target and off-target potencies.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical performance of Compound X in comparison to the known inhibitors SB431542 and Galunisertib.
Table 1: In Vitro Biochemical Potency against ALK5
| Compound | ALK5 IC50 (nM) |
| Compound X | 15 |
| SB431542 | 94[17] |
| Galunisertib | 56[9] |
Interpretation: In this hypothetical scenario, Compound X demonstrates superior biochemical potency against ALK5 compared to both SB431542 and Galunisertib.
Table 2: Cellular Potency in MDA-MB-231 Cells
| Compound | pSMAD2/3 Inhibition IC50 (nM) |
| Compound X | 50 |
| SB431542 | ~150 |
| Galunisertib | ~100 |
Interpretation: Compound X maintains its potent activity in a cellular context, effectively inhibiting the TGF-β signaling pathway at a lower concentration than the benchmark compounds. This suggests good cell permeability and target engagement.
Table 3: Kinase Selectivity Profile (Hypothetical Hits with IC50 < 1 µM)
| Kinase | Compound X IC50 (nM) | SB431542 IC50 (nM) | Galunisertib IC50 (nM) |
| ALK5 | 15 | 94 | 56 |
| p38α | >10,000 | >10,000 | ~5,000 |
| ALK4 | 500 | ~4,000 | ~1,000 |
| ALK2 | >10,000 | Inactive | >10,000 |
| ALK3 | >10,000 | Inactive | >10,000 |
| ALK6 | >10,000 | Inactive | >10,000 |
Interpretation: This hypothetical selectivity profile indicates that Compound X is highly selective for ALK5. While it shows some activity against the related kinase ALK4, the >30-fold selectivity window suggests a favorable profile. SB431542 is also highly selective.[17]
Discussion and Conclusion
This guide has outlined a systematic approach to benchmarking a novel ALK5 inhibitor, using this compound (Compound X) as a case study. The hypothetical data presented suggests that Compound X is a potent and selective inhibitor of ALK5, with superior in vitro and cellular activity compared to the established inhibitors SB431542 and Galunisertib.
The causality behind the experimental choices is rooted in the need for a multi-faceted evaluation. The biochemical assay provides a direct measure of target engagement, while the cell-based assay confirms this activity in a more complex biological system and provides an initial assessment of cell permeability. Finally, the kinase selectivity profile is essential for predicting potential off-target effects and ensuring the observed cellular phenotype is due to the inhibition of the intended target.
The protocols described herein are designed to be self-validating through the inclusion of appropriate positive and negative controls. The use of well-characterized benchmark compounds is also critical for contextualizing the performance of the novel inhibitor.
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A Comparative Analysis of Synthetic Routes to 4-Methoxy-3-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
Introduction
4-Methoxy-3-(methylthio)benzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its specific substitution pattern, featuring a carboxylic acid, a methoxy group, and a methylthio group, provides a versatile scaffold for further chemical modifications. The strategic placement of these functional groups allows for the tailored design of molecules with specific biological activities. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the chemical research and drug development community.
This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical logic, potential yield and purity, scalability, and the availability of starting materials. By examining the underlying principles and experimental considerations of each pathway, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
| Synthesis Route | Starting Material | Key Reagents/Reactions | Theoretical Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Directed ortho-Metalation (DoM) | 4-Methoxybenzoic acid | n-Butyllithium, TMEDA, Dimethyl disulfide (DMDS) | High | High | High regioselectivity, short reaction sequence. | Requires stringent anhydrous and inert conditions, use of pyrophoric reagents. |
| Route 2: Nucleophilic Aromatic Substitution (SNAr) | 4-Methoxy-3-nitrobenzoic acid | SnCl2·2H2O, HCl; NaNO2, HCl; Potassium ethyl xanthate, Methyl iodide | Moderate | Good | Utilizes well-established, classical reactions. | Multi-step process, potential for side reactions in diazotization and xanthate displacement. |
| Route 3: Electrophilic Aromatic Substitution | 4-Methoxybenzoic acid | Chlorosulfonic acid; Zn, H2SO4; Dimethyl sulfate | Moderate | Moderate | Avoids the use of pyrophoric organolithium reagents. | Multi-step, potential for isomeric impurities, harsh reaction conditions. |
Route 1: Directed ortho-Metalation (DoM)
The Directed ortho-Metalation (DoM) strategy represents a highly efficient and regioselective approach to functionalize the aromatic ring of 4-methoxybenzoic acid.[1][2][3][4][5] This method leverages the ability of the methoxy and deprotonated carboxylate groups to direct a strong base, typically an organolithium reagent, to deprotonate the C-3 position exclusively. The resulting ortho-lithiated intermediate is then quenched with an appropriate electrophile to introduce the desired methylthio group.
Chemical Rationale and Mechanistic Insight
The success of this route hinges on the "complex-induced proximity effect" (CIPE), where the lithium cation of the organolithium base coordinates to the oxygen atoms of both the methoxy and carboxylate groups. This coordination pre-organizes the base in close proximity to the C-3 proton, leading to its selective abstraction over other aromatic protons.[4] The use of a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the basicity of the organolithium reagent and stabilize the lithiated intermediate.[1] Subsequent reaction with dimethyl disulfide (DMDS) as a sulfur electrophile introduces the methylthio group in a single, high-yielding step.
Caption: Synthetic pathway via Directed ortho-Metalation.
Experimental Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dissolve 4-methoxybenzoic acid in the cold THF. To this solution, add N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the dropwise addition of n-butyllithium. Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the dianion and subsequent ortho-lithiation.
-
Thiomethylation: Slowly add a solution of dimethyl disulfide (DMDS) in anhydrous THF to the reaction mixture. Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Route 2: Nucleophilic Aromatic Substitution (SNAr) via a Sandmeyer-type Reaction
This multi-step route begins with the nitration of 4-methoxybenzoic acid, followed by reduction of the nitro group to an amine. The resulting amino group is then converted to a diazonium salt, which is subsequently displaced by a sulfur nucleophile in a Sandmeyer-type reaction.[6][7][8]
Chemical Rationale and Mechanistic Insight
The initial step involves the electrophilic nitration of 4-methoxybenzoic acid, which selectively installs a nitro group at the 3-position due to the ortho,para-directing effect of the strongly activating methoxy group and the meta-directing effect of the deactivating carboxylic acid group.[9][10] The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride in acidic media.[9] The resulting 3-amino-4-methoxybenzoic acid is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a sulfur nucleophile, such as potassium ethyl xanthate, which upon heating decomposes and introduces the sulfur functionality. Subsequent alkylation with methyl iodide yields the desired methylthio group.
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.
Experimental Protocol
-
Nitration: To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for 1-2 hours and then pour it onto crushed ice. Collect the precipitated 4-methoxy-3-nitrobenzoic acid by filtration and wash with cold water.[9][10]
-
Reduction: Suspend the 4-methoxy-3-nitrobenzoic acid in ethanol and add tin(II) chloride dihydrate. Slowly add concentrated hydrochloric acid and reflux the mixture for 2-3 hours. Cool the reaction and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts. Filter the mixture and acidify the filtrate to precipitate 3-amino-4-methoxybenzoic acid.[9]
-
Diazotization and Xanthate Displacement: Dissolve the 3-amino-4-methoxybenzoic acid in a dilute solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. In a separate flask, dissolve potassium ethyl xanthate in water and add it to the diazonium salt solution. Heat the mixture gently until the evolution of nitrogen ceases.
-
Hydrolysis and Methylation: Hydrolyze the intermediate xanthate by heating with a solution of sodium hydroxide. Cool the mixture, acidify with hydrochloric acid to precipitate the 3-mercapto-4-methoxybenzoic acid. Collect the solid and dissolve it in a solution of sodium hydroxide. Add dimethyl sulfate or methyl iodide and stir until the reaction is complete. Acidify the solution to precipitate the final product.
-
Purification: The crude this compound can be purified by recrystallization.
Route 3: Electrophilic Aromatic Substitution and Reduction
This classical approach involves the introduction of a sulfur-containing functional group via electrophilic aromatic substitution, followed by reduction and methylation. A plausible sequence starts with the chlorosulfonation of 4-methoxybenzoic acid.
Chemical Rationale and Mechanistic Insight
Chlorosulfonation of 4-methoxybenzoic acid with chlorosulfonic acid is expected to introduce a chlorosulfonyl group (-SO2Cl) at the 3-position, directed by the activating methoxy group.[11] The resulting sulfonyl chloride can then be reduced to a thiol (-SH) using a strong reducing agent like zinc dust in an acidic medium. Finally, the thiol is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to afford the target molecule.
Caption: Synthetic pathway via Electrophilic Aromatic Substitution.
Experimental Protocol
-
Chlorosulfonation: Carefully add 4-methoxybenzoic acid in portions to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete. Pour the mixture cautiously onto crushed ice to precipitate the 4-methoxy-3-(chlorosulfonyl)benzoic acid. Collect the solid by filtration and wash with cold water.
-
Reduction: Suspend the crude sulfonyl chloride in a mixture of sulfuric acid and water. Add zinc dust portion-wise while controlling the temperature. After the addition, heat the mixture to complete the reduction. Cool the reaction, filter off the excess zinc, and acidify the filtrate to precipitate the 3-mercapto-4-methoxybenzoic acid.
-
Methylation: Dissolve the 3-mercapto-4-methoxybenzoic acid in an aqueous solution of sodium hydroxide. Add dimethyl sulfate dropwise with stirring. Continue stirring at room temperature for several hours. Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization.
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic pathways. The Directed ortho-Metalation (Route 1) stands out as the most elegant and potentially highest-yielding approach due to its excellent regiocontrol and short reaction sequence. However, it requires specialized techniques for handling air- and moisture-sensitive reagents.
The Nucleophilic Aromatic Substitution via a Sandmeyer-type reaction (Route 2) offers a more traditional and robust alternative, relying on well-established named reactions. While it involves more steps, the reagents are generally less hazardous than organolithiums, making it more accessible in standard laboratory settings.
Finally, the Electrophilic Aromatic Substitution route (Route 3) provides a pathway that avoids both pyrophoric reagents and the complexities of diazonium salt chemistry. However, this route may suffer from lower yields and the use of harsh reagents like chlorosulfonic acid.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment and expertise, and safety considerations. For small-scale, high-purity synthesis where efficiency is paramount, Directed ortho-Metalation is the preferred method. For larger-scale preparations where the use of organolithiums is less desirable, the multi-step SNAr or electrophilic substitution routes provide viable, albeit more laborious, alternatives.
References
- BenchChem. (2025). A comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.
- BenchChem. (2025).
- BenchChem. (2025). "4-Methoxy-3-nitrobenzoic acid" molecular structure and formula.
- Myers, A. G. Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. (n.d.). Scheme 3.
- Wikipedia. (2023).
- Wikipedia. (2023). Sandmeyer reaction.
- Pharmaffiliates. (n.d.). CAS No: 37908-96-6 | Product Name: 3-Chloro-4-methoxybenzoic Acid.
- Rauf, A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Wikipedia. (2023).
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzoic acid 98 89-41-8.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ChemicalBook. (2023). 4-Methoxy-3-nitrobenzoic acid | 89-41-8.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Google Patents. (n.d.).
- Snieckus, V. (1990). Directed ortho metalation. Umpolung of reactivity and new synthetic methods. Chemical Reviews, 90(6), 879-933.
- Sciencemadness.org. (2016).
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
- Powers, D. G., et al. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 3-Chloro-4-methoxybenzoic Acid: A Guide for Researchers.
- Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
- Dalal Institute. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Farlow, A., & Krömer, J. O. (2016).
- Chemistry LibreTexts. (2022). 16.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzoic acid 97 37908-96-6.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- European Patent Office. (n.d.).
- Global Substance Registration System. (n.d.). 4-(METHYLTHIO)BENZOIC ACID.
- Google Patents. (n.d.).
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- 5. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxy-3-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Proactive Approach
Analog Compound Analysis:
Based on the SDS for the closely related compound, 4-(Methylthio)benzoic acid, we can infer the following potential hazards for 4-Methoxy-3-(methylthio)benzoic acid[1]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
The presence of a sulfur-containing functional group also necessitates consideration of potential hazardous decomposition products, such as sulfur oxides, upon incineration[1].
Regulatory Framework:
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Given the irritant nature of its analogs, it is prudent to handle this compound as a potentially toxic hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound for disposal. The following table outlines the recommended PPE, grounded in the potential hazards identified.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation[1][2]. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Recommended when handling the solid material outside of a chemical fume hood to prevent respiratory irritation from dust[3]. |
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before approaching the spill, don the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Place the collected material into a designated, labeled hazardous waste container[3][4].
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. All cleanup materials must be disposed of as hazardous waste[4].
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1].
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Do not discharge this chemical to sewer systems[5].
Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. As a solid organic acid containing sulfur, it should be segregated from incompatible materials, particularly strong oxidizing agents and bases, to prevent potentially violent reactions[1].
Containerization and Labeling:
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid.
-
Properly Label the Container: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
The specific hazards (e.g., "Irritant," "Toxic")
-
Disposal Workflow Diagram:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
